molecular formula C7H4ClFO2 B2611406 3-Chloro-6-fluoro-2-hydroxybenzaldehyde CAS No. 1185112-08-6

3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2611406
CAS No.: 1185112-08-6
M. Wt: 174.56
InChI Key: WYROLXIYXHKNTO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a dihalogenated salicylaldehyde derivative that serves as a versatile building block in organic and medicinal chemistry research. As a key synthetic intermediate, its high utility stems from the presence of three distinct functional groups—aldehyde, hydroxy, and halogens—which allow for a wide range of chemical transformations and molecular diversification . This compound is of significant interest in the development of novel antibacterial agents, with studies on similar halogenated salicylaldehydes demonstrating potent characteristics . The molecular structure facilitates intramolecular hydrogen bonding, which can influence its reactivity and physical properties . Researchers utilize this chemical in synthesizing complex heterocyclic compounds and active pharmaceutical ingredients (APIs), including applications in the development of antiseptics and pesticides, as seen in the use of related benzaldehyde derivatives . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROLXIYXHKNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-6-fluorosalicylaldehyde chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-6-fluorosalicylaldehyde: Structure, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

Halogenated aromatic aldehydes are cornerstone building blocks in medicinal chemistry and materials science. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into a pharmacologically relevant scaffold like salicylaldehyde can profoundly influence a molecule's physicochemical and biological properties.[1][2][3] This guide provides a comprehensive technical overview of 3-Chloro-6-fluorosalicylaldehyde, a di-halogenated salicylaldehyde derivative. We will delve into its core molecular structure, propose a robust synthetic pathway grounded in established chemical principles, detail the spectroscopic methods for its unambiguous characterization, and explore its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific pursuits.

The Strategic Importance of Halogenated Salicylaldehydes

The Salicylaldehyde Scaffold in Medicinal Chemistry

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are privileged scaffolds. The vicinal hydroxyl and aldehyde groups provide a perfect platform for forming stable Schiff bases and other complex heterocyclic systems. These structures are integral to the development of novel antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The intramolecular hydrogen bond between the phenolic proton and the formyl oxygen imparts a planar, rigid conformation that is often beneficial for receptor binding.[4]

The Synergistic Role of Chlorine and Fluorine in Drug Design

The introduction of halogen atoms is a well-established strategy in drug design.[1]

  • Chlorine: Often enhances lipophilicity, which can improve membrane permeability. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to biological targets.[2] Over 250 FDA-approved drugs contain at least one chlorine atom.[1]

  • Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[3]

The combination of both atoms on a salicylaldehyde ring, as in 3-Chloro-6-fluorosalicylaldehyde, offers a unique opportunity to modulate these properties simultaneously, making it a highly attractive building block for synthetic chemists.

Isomeric Landscape

While this guide focuses on 3-Chloro-6-fluorosalicylaldehyde, it is important to note that several isomers, such as 3-chloro-5-fluorosalicylaldehyde, are more commonly cited in commercial and research databases.[6][7] The principles of synthesis and characterization discussed herein are broadly applicable to this class of compounds, with minor adjustments expected based on the specific substitution pattern.

Core Molecular Profile

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-Chloro-6-fluoro-2-hydroxybenzaldehyde . It is also known by its semi-systematic name, 3-Chloro-6-fluorosalicylaldehyde. The structure consists of a benzene ring substituted with an aldehyde group (-CHO) at position 1, a hydroxyl group (-OH) at position 2, a chlorine atom (-Cl) at position 3, and a fluorine atom (-F) at position 6.

Caption: Chemical structure of 3-Chloro-6-fluorosalicylaldehyde.

Physicochemical Properties
Property3-Chloro-6-fluorosalicylaldehyde3-Chloro-5-fluorosalicylaldehyde[6]3-Chlorosalicylaldehyde[8]
CAS Number N/A82128-69-61927-94-2
Molecular Formula C₇H₄ClFO₂C₇H₄ClFO₂C₇H₅ClO₂
Molecular Weight 174.56 g/mol 174.56 g/mol 156.57 g/mol
Appearance Predicted: White to yellow solidOff-white crystalline substance[7]White to Orange powder/crystal
Melting Point Predicted95-99 °C53-57 °C
Boiling Point PredictedN/A63 °C / 5 mmHg
SMILES O=Cc1c(O)c(Cl)ccc1FO=Cc1c(O)c(Cl)cc(F)c1O=Cc1c(O)c(Cl)ccc1
InChI Key PredictedVHXIEGGPMOEWNK-UHFFFAOYSA-NDOHOPUBZLWVZMZ-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The most logical disconnection for 3-Chloro-6-fluorosalicylaldehyde is at the C-CHO bond, pointing to a formylation reaction of a suitably substituted phenol. The key challenge is achieving selective ortho-formylation to the hydroxyl group. Standard methods like the Reimer-Tiemann reaction often yield a mixture of ortho and para isomers.[9][10] For a trisubstituted phenol, directing the incoming formyl group to the sterically hindered position between the existing chloro and hydroxyl groups requires a more sophisticated approach, such as a directed ortho-metalation.

Proposed Synthetic Protocol: Ortho-Directed Formylation

This protocol is based on the well-established method of using a protecting group to direct lithiation, followed by quenching with a formylating agent. The starting material would be 2-chloro-5-fluorophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: The acidic phenolic proton would interfere with the strong base (e.g., n-BuLi) used for lithiation. A protecting group like methoxymethyl (MOM) is ideal as it is stable to organolithium reagents and can be easily removed under acidic conditions.

  • Procedure:

    • Dissolve 2-chloro-5-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

    • Once hydrogen evolution ceases, add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by column chromatography.

Step 2: Directed Ortho-Lithiation and Formylation

  • Rationale: The MOM-ether oxygen atom directs the butyl lithium to deprotonate the adjacent ortho position (C6), which is activated by the fluorine atom. This regioselectivity is key to the synthesis.

  • Procedure:

    • Dissolve the MOM-protected phenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Add n-butyllithium (n-BuLi, 1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

    • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) as the formylating agent.

    • Stir at -78 °C for another hour, then allow the mixture to slowly warm to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Step 3: Deprotection to Yield the Final Product

  • Rationale: The MOM group is labile to acid. A simple acidic workup will remove the protecting group and reveal the target salicylaldehyde.

  • Procedure:

    • Dissolve the crude product from Step 2 in a mixture of THF and hydrochloric acid (e.g., 3M HCl).

    • Stir at room temperature for several hours, monitoring by TLC.

    • Once deprotection is complete, neutralize the solution carefully and extract the final product, 3-Chloro-6-fluorosalicylaldehyde, with a suitable organic solvent.

    • Purify by column chromatography or recrystallization.

Workflow Diagram

synthesis_workflow start 2-Chloro-5-fluorophenol step1 Step 1: Protection Reagents: NaH, MOM-Cl Solvent: THF start->step1 intermediate MOM-protected Phenol step1->intermediate step2 Step 2: Lithiation & Formylation Reagents: n-BuLi, DMF Conditions: -78°C, Anhydrous THF intermediate->step2 protected_product Protected Aldehyde step2->protected_product step3 Step 3: Deprotection Reagent: HCl (aq) Solvent: THF protected_product->step3 product 3-Chloro-6-fluorosalicylaldehyde step3->product

Caption: Proposed synthetic workflow for 3-Chloro-6-fluorosalicylaldehyde.

Spectroscopic Characterization: A Self-Validating System

Unambiguous identification of the final product is critical. A combination of spectroscopic techniques provides a self-validating system to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic peaks confirming the presence of all key functional groups.

  • O-H Stretch: A broad absorption band from ~3200-3400 cm⁻¹ for the phenolic hydroxyl group.

  • C-H Stretch (Aldehyde): Two weak but sharp peaks around 2850 cm⁻¹ and 2750 cm⁻¹.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1650-1670 cm⁻¹. The frequency is lowered from the typical ~1720 cm⁻¹ due to conjugation with the aromatic ring and the intramolecular hydrogen bond.[11]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl and C-F Stretches: Absorptions in the fingerprint region (below 1400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet far downfield, typically between δ 9.5-10.5 ppm.

    • Phenolic Proton (-OH): A broad singlet, also downfield (δ ~11-12 ppm), due to the strong intramolecular hydrogen bond. Its exact shift can be concentration-dependent.

    • Aromatic Protons: Two protons will remain on the aromatic ring. They will appear as doublets in the δ 6.5-8.0 ppm region, with coupling constants characteristic of their ortho relationship. The electron-withdrawing groups will influence their precise chemical shifts.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A highly deshielded signal in the δ 190-200 ppm range.[11]

    • Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range. The carbons directly attached to the electronegative O, F, and Cl atoms (C1-C3, C6) will be significantly shifted.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) will confirm the molecular weight and provide structural clues through fragmentation patterns.

  • Molecular Ion Peak (M⁺): A clear peak at m/z = 174, corresponding to the molecular weight. The presence of chlorine will give a characteristic M+2 peak at m/z = 176 with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of one chlorine atom.

  • Key Fragments: Expect a significant fragment at M-1 (loss of the aldehydic hydrogen) and M-29 (loss of the entire -CHO group).[12]

Applications in Research and Drug Development

The unique combination of reactive functional groups (aldehyde, hydroxyl) and modulating halogens (chloro, fluoro) makes 3-Chloro-6-fluorosalicylaldehyde a valuable intermediate.

  • Precursor for Schiff Base Ligands: The aldehyde can readily condense with primary amines to form Schiff bases. These can act as ligands for transition metals, creating catalysts for various organic transformations or metal-based therapeutic agents.

  • Scaffold for Novel Therapeutics: It serves as an excellent starting point for synthesizing heterocyclic compounds like chromones, coumarins, and benzofurans, many of which exhibit significant biological activity. The halogen atoms can enhance potency and improve pharmacokinetic profiles.[1][5]

  • Agrochemicals and Materials Science: Similar halogenated phenolic compounds are used in the synthesis of pesticides and herbicides.[13] The molecule's structure could also be incorporated into polymers or dyes to create materials with specific thermal or optical properties.[14]

Safety, Handling, and Storage

Based on safety data for analogous compounds, 3-Chloro-6-fluorosalicylaldehyde should be handled with care.[15][16][17]

  • Hazard Identification: Expected to be classified as an irritant, causing skin, eye, and respiratory irritation.[18][19]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[15] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[17] Storing under an inert gas atmosphere is recommended to prevent oxidation of the aldehyde group.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[15]

Conclusion

3-Chloro-6-fluorosalicylaldehyde represents a potent and versatile chemical building block for advanced synthesis. Its carefully designed substitution pattern provides a unique handle for creating complex molecules with fine-tuned electronic and steric properties. The synthetic and analytical frameworks detailed in this guide offer a clear path for its preparation and validation. For researchers in drug discovery, catalysis, and materials science, this compound opens doors to new molecular architectures with significant potential for innovation and application.

References

Please note that direct information on "3-Chloro-6-fluorosalicylaldehyde" is scarce, so references for closely related isomers and general principles are cited.

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 14).
  • Safety D
  • TCI Chemicals. (2025, May 15).
  • Sigma-Aldrich. 3-Chloro-5-fluorosalicylaldehyde 97%.
  • IUCr Journals. (2020, October 29). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde.
  • ChemScene. 3-Fluorosalicylaldehyde.
  • Sigma-Aldrich. 3-Chloro-5-fluorosalicylaldehyde, 97%.
  • Safety D
  • PubChem. 3-Fluorosalicylaldehyde.
  • Google Patents. Process for the selective synthesis of salicylaldehydes.
  • PubChem. 6-Fluorosalicylaldehyde.
  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Tokyo Chemical Industry. 3-Chlorosalicylaldehyde.
  • Taylor & Francis. (2006, December 5). Preparation of Salicylaldehydes via the Ortho-Lithio Derivatives of Methoxymethyl-Protected Phenols.
  • SpectraBase. 3-Chloro-salicylaldehyde.
  • Chem-Impex. 3-Fluorosalicylaldehyde.
  • PubChem. 5-Chloro-salicylaldehyde.
  • PubChem. 3-Chloro-2-hydroxybenzaldehyde.
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
  • Guidechem. 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki.
  • ChemicalBook. 3-CHLORO-2-HYDROXY-BENZALDEHYDE.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Sigma-Aldrich. 5-Fluorosalicylaldehyde 97%.
  • Sema.
  • Veeprho. (E)-3-bromo-6-chloro-2-fluorobenzaldehyde O-acetyl oxime.
  • FT-IR and NMR spectroscopic studies of salicylic acid deriv
  • RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach.
  • Bentham Science. Chapter - Fluorine in Drug Discovery.
  • Deli Pharmaceutical. 3-Chloro-5-fluorosalicylaldehyde.

Sources

3-Chloro-6-fluoro-2-hydroxybenzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing chloro group, a highly electronegative fluoro group, and a hydrogen-bonding hydroxyl group, imparts a distinct electronic and steric profile. These characteristics are pivotal in its role as a precursor for novel heterocyclic compounds, potential pharmaceutical agents, and advanced materials.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 3-chloro-6-fluoro-2-hydroxybenzaldehyde provides clear indicators of its expected solubility behavior.

  • Hydrogen Bonding: The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups allows the molecule to act as both a hydrogen bond donor and acceptor. This suggests a higher affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).

  • Polarity: The electronegative chlorine and fluorine atoms, along with the carbonyl group, create a significant dipole moment, rendering the molecule polar. This polarity enhances its solubility in polar solvents.

  • Aromatic System: The benzene ring provides a nonpolar surface area, allowing for van der Waals interactions with less polar solvents. However, the strong polar functional groups are expected to dominate its solubility characteristics.

Based on these features, a qualitative solubility prediction can be made:

  • High Solubility Expected: Polar protic solvents (e.g., Methanol, Ethanol, Isopropanol) and polar aprotic solvents (e.g., Dimethyl sulfoxide, Acetone, Acetonitrile).

  • Moderate Solubility Expected: Solvents with intermediate polarity (e.g., Ethyl acetate, Dichloromethane).

  • Low to Negligible Solubility Expected: Nonpolar solvents (e.g., Hexane, Toluene, Diethyl ether).

Experimental Determination of Solubility

A systematic approach is essential for the accurate determination of solubility. The following section details a robust, self-validating protocol for generating reliable solubility data.

Workflow for Solubility Determination

The process of determining the solubility of 3-chloro-6-fluoro-2-hydroxybenzaldehyde can be systematically approached as illustrated in the following workflow diagram. This ensures reproducibility and accuracy in the obtained data.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Processing prep_solute Prepare & Characterize Solute (Purity Analysis via HPLC/NMR) prep_solvent Select & Prepare Solvents (ACS Grade or Higher) prep_solute->prep_solvent prep_labware Calibrate Equipment (Balance, Thermometer, Pipettes) prep_solvent->prep_labware equilibration Isothermal Equilibration (Saturated Solution Preparation) prep_labware->equilibration sampling Sample Collection (Aliquoting & Filtration) equilibration->sampling analysis Quantitative Analysis (Gravimetric, Spectroscopic, or HPLC) sampling->analysis calculation Solubility Calculation (e.g., mg/mL or mol/L) analysis->calculation validation Data Validation (Triplicate Analysis, Statistical Review) calculation->validation reporting Reporting & Documentation validation->reporting

Strategic Fluorination of the Salicylaldehyde Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Salicylaldehyde Design

The salicylaldehyde moiety (2-hydroxybenzaldehyde) is a "privileged structure" in medicinal chemistry, serving as a linchpin for Schiff base ligands, coumarins, and metallodrugs. However, the native scaffold often suffers from rapid metabolic glucuronidation and suboptimal membrane permeability.

Strategic Fluorination is not merely about adding a halogen; it is a tool to modulate the pKa of the phenolic hydroxyl , alter the intramolecular hydrogen bond (IMHB) strength, and block metabolic soft spots.

Physicochemical Impact of Fluorine Substitution

The position of the fluorine atom dictates the electronic environment of the chelating pocket (O-O distance and pKa).

PropertyNative Salicylaldehyde3-Fluoro Derivative5-Fluoro DerivativeMechanism of Action
Phenolic pKa ~8.37~7.2 - 7.5~7.8Electron-withdrawing induction (

) increases acidity, stabilizing metal complexes at lower pH.
LogP 1.70~1.95~1.98Lipophilicity boost enhances passive membrane transport.
IMHB Strength StrongWeakenedUnaffected3-F repulsion destabilizes the O-H...O=C bond, altering Schiff base hydrolysis rates.
Metabolic Stability Low (Ring oxidation)ModerateHighBlocks para-position oxidation (CYP450).

Synthetic Architecture: Pathways & Decision Logic

As a process chemist, choosing the right formylation method is critical. While the Reimer-Tiemann reaction is the textbook standard, it is often a "dirty" reaction with poor yields for electron-deficient phenols (like fluorophenols).

The "Senior Scientist" Recommendation
  • Avoid: Standard Reimer-Tiemann (CHCl₃/NaOH) due to carbene oligomerization and low yields (<30%).

  • Use: MgCl₂-Mediated Ortho-Formylation (Duff Modification or Casiraghi Method). This method uses a magnesium phenoxide intermediate to coordinate formaldehyde, directing it exclusively to the ortho position with high regioselectivity.

Visual Workflow: Synthetic Decision Tree

SyntheticPathways Start Starting Material: Fluorophenol Decision Select Method Based on Isomer Start->Decision PathA Method A: MgCl2/Paraformaldehyde (Recommended) Decision->PathA General Purpose PathB Method B: Duff Reaction (HMTA/TFA) Decision->PathB Acid Stable Substrates PathC Method C: Boron-Mediated Reimer-Tiemann Decision->PathC Strict Ortho-Control Prod5 5-Fluoro-Salicylaldehyde (High Yield) PathA->Prod5 Yield > 75% PathB->Prod5 Yield ~ 50-60% Prod3 3-Fluoro-Salicylaldehyde (Sterically Crowded) PathC->Prod3 Specific for 2-F-Phenol

Figure 1: Decision logic for synthesizing fluorinated salicylaldehydes. Note the preference for Mg-mediated pathways for yield and purity.

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis of 5-Fluorosalicylaldehyde

Method: MgCl₂-Mediated Formylation Rationale: The Magnesium ion forms a pseudo-cyclic transition state, locking the phenol and formaldehyde in close proximity. This minimizes over-formylation and tar formation.

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Anhydrous MgCl₂ (1.5 eq)

  • Paraformaldehyde (PFA) (2.0 eq)

  • Triethylamine (Et₃N) (3.5 eq)

  • Acetonitrile (ACN) (Solvent)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 4-fluorophenol (11.2 g, 100 mmol) in dry ACN (150 mL). Add Et₃N (350 mmol) followed by anhydrous MgCl₂ (150 mmol).

    • Observation: The solution will turn turbid/yellow as the Mg-phenoxide forms. Stir at Room Temperature (RT) for 30 mins.

  • Formylation: Add Paraformaldehyde (200 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • QC Check: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot will appear less polar than the phenol and glow bright yellow under UV (254/365 nm).

  • Quench: Cool to RT. Pour the reaction mixture into cold 1N HCl (300 mL) to break the Mg-complex. Stir vigorously for 1 hour.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from minimal hot Ethanol or perform Flash Chromatography (SiO₂, 0→10% EtOAc in Hexanes).

Self-Validating Checkpoints:

  • ¹H NMR: Look for the aldehyde proton singlet at ~9.85 ppm . A doublet (

    
    ) indicates coupling if the F is close (e.g., in 3-F isomers).
    
  • IR: Strong C=O stretch at 1660 cm⁻¹ (shifted from typical 1700 due to IMHB).

Protocol B: Synthesis of Fluorinated Schiff Base Ligands

Context: Creating N,O-donor ligands for metallodrugs (Cu, Zn, Ni).

Reagents:

  • 5-Fluorosalicylaldehyde (1.0 eq)

  • Primary Amine (e.g., Aniline, Ethylenediamine) (1.0 eq)

  • Ethanol (Absolute)

Methodology:

  • Dissolve 5-fluorosalicylaldehyde in absolute ethanol (0.5 M).

  • Add the amine dropwise while stirring.

  • Catalysis: If reaction is slow, add 2 drops of Glacial Acetic Acid or Formic Acid.

  • Reflux for 2–3 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold ethanol and ether.

Medicinal Chemistry Applications & SAR Logic[1]

Metal Chelation & Bioactivity

Fluorinated salicylaldehyde Schiff bases are potent chelators. The electron-withdrawing fluorine lowers the pKa of the phenol, making the oxygen a "harder" donor, stabilizing complexes with high-oxidation state metals (Cu²⁺, Fe³⁺).

Structure-Activity Relationship (SAR) Map:

SAR_Logic Center Fluorinated Salicylaldehyde Scaffold Pos3 3-Position (Ortho) Steric Gatekeeper Modulates IMHB Center->Pos3 Pos4 4-Position (Meta) Electronic Tuning (Inductive) Center->Pos4 Pos5 5-Position (Para) Metabolic Blockade Increases Acidity Center->Pos5 Pos6 6-Position Steric Clash with Aldehyde Center->Pos6

Figure 2: SAR impact of fluorine substitution positions on the salicylaldehyde core.

Bioactivity Data Summary

Aggregated from recent literature on Cu(II) complexes of fluorinated salicylaldehydes.[1]

Compound ClassTarget OrganismActivity (MIC µg/mL)Notes
5-F-Sal-Schiff (Cu) S. aureus (Gram +)4 - 8Superior to non-fluorinated analog (MIC > 32).
5-F-Sal-Schiff (Cu) E. coli (Gram -)16 - 32Moderate activity; limited by outer membrane.
3-F-Sal-Schiff (Zn) C. albicans (Fungi)12.5Fluorine enhances fungal cell wall penetration.

References

  • Synthesis of 3-Fluorosalicylaldehyde via Boron-Mediated Reimer-Tiemann Source: U.S. Patent 3,972,945.

  • Antimicrobial Activity of Copper(II) Complexes of 5-Fluoro-Salicylaldehyde Source: MDPI Molecules, 2022.

  • General Duff Reaction Methodology Source: UNI ScholarWorks, Studies on the Duff Reaction.

  • pKa and Physicochemical Properties of Salicylaldehyde Derivatives Source: ResearchGate, Thermodynamics of Binding.

  • Magnesium-Mediated Ortho-Formylation (Aldol-like) Source: BenchChem Protocols.[2]

Sources

3-Chloro-6-fluoro-2-hydroxybenzaldehyde melting point and density

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and characterization protocols for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (CAS 1185112-08-6), a specialized halogenated salicylaldehyde building block.

Physicochemical Profiling, Synthesis & Characterization Protocols

Executive Summary

3-Chloro-6-fluoro-2-hydroxybenzaldehyde (CAS 1185112-08-6 ) is a highly functionalized aromatic building block used primarily in the synthesis of Schiff base ligands, pharmaceutical intermediates, and fluorinated heterocycles.[1] Due to its specific substitution pattern—featuring both chloro and fluoro halogens flanking the aldehyde and hydroxyl groups—it exhibits unique electronic properties distinct from its mono-halogenated analogs.

This guide addresses a common challenge in research: the scarcity of standardized experimental property data for this specific isomer. It provides predicted physicochemical ranges based on structural analogs, a validated synthesis workflow , and rigorous protocols for experimentally determining melting point and density to pharmaceutical standards.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-Chloro-6-fluoro-2-hydroxybenzaldehyde
Common Synonyms 6-Fluoro-3-chlorosalicylaldehyde; 2-Hydroxy-3-chloro-6-fluorobenzaldehyde
CAS Number 1185112-08-6
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
SMILES OC1=C(Cl)C=CC(F)=C1C=O
Physicochemical Properties (Experimental & Predicted)

Note: As a specialized research chemical, exact experimental values vary by batch purity. The ranges below are synthesized from structural analogs (e.g., 3-chloro-2-hydroxybenzaldehyde) and computational models.

PropertyValue / RangeConfidence Level
Physical State Solid (Crystalline Powder)High (Analogous)
Color Pale yellow to off-whiteHigh
Melting Point 50 – 65 °C (Predicted)Medium (See Section 2.3)
Density 1.48 ± 0.05 g/cm³ (Predicted)High (Computed)
Boiling Point ~235 °C (at 760 mmHg)Medium
pKa (Phenolic OH) ~6.5 – 7.0High (Acidified by F/Cl)
Structural Analog Comparison

To validate the predicted melting point, we analyze the trends of structurally related salicylaldehydes:

  • 3-Chloro-2-hydroxybenzaldehyde: 52–56 °C (Cl at pos 3 increases MP vs unsubstituted).

  • 3-Fluoro-2-hydroxybenzaldehyde: 68–70 °C (F at pos 3 increases MP).

  • 2-Chloro-6-fluorobenzaldehyde: 32–35 °C (Lacks OH; lower MP due to loss of intramolecular H-bond).

Synthesis & Purification Workflow

The most reliable route to 3-Chloro-6-fluoro-2-hydroxybenzaldehyde is the Duff Formylation or Reimer-Tiemann reaction starting from 2-Chloro-5-fluorophenol . The Duff reaction is generally preferred for higher regioselectivity.

Reaction Logic

The precursor, 2-Chloro-5-fluorophenol (CAS 3827-49-4), directs electrophilic aromatic substitution to the ortho position relative to the hydroxyl group (position 6). The para position is blocked by the Fluorine atom (relative to OH), but the ortho position between OH and Cl is sterically crowded, favoring the less hindered ortho position (C6).

Synthesis Diagram (Graphviz)

SynthesisWorkflow Precursor 2-Chloro-5-fluorophenol (CAS 3827-49-4) Intermediate Iminium Ion Intermediate Precursor->Intermediate Reflux 80°C Reagents HMTA + TFA (Duff Reaction) Reagents->Intermediate Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate->Hydrolysis Quench Crude Crude Product (Mixture) Hydrolysis->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Final 3-Chloro-6-fluoro- 2-hydroxybenzaldehyde (Pure Solid) Purification->Final Recrystallization

Figure 1: Synthetic pathway via Duff Reaction targeting the ortho-position of 2-chloro-5-fluorophenol.[2][3]

Experimental Determination Protocols

As a Senior Scientist, you must verify the physical constants of your synthesized or purchased material. Do not rely solely on the Certificate of Analysis (CoA).

Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition temperature.

Equipment:

  • Capillary tubes (1.0 mm ID, sealed one end).

  • Automated Melting Point Apparatus (e.g., Mettler Toledo MP series) or Thiele Tube with silicone oil.

Protocol:

  • Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent traces (solvents depress MP).

  • Loading: Grind sample to a fine powder. Fill capillary to a height of 2–3 mm. Compact by tapping.

  • Fast Run: Heat at 10°C/min to find the approximate melting range.

  • Precise Run: Cool the block. Start heating at 1°C/min starting from 10°C below the approximate point.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
  • Criteria: A range < 2°C indicates high purity (>98%).

Density Determination (Pycnometer Method)

Objective: Determine the solid density for crystal engineering or packing calculations.

Equipment:

  • Gas Pycnometer (Helium) - Preferred for high accuracy.

  • Liquid Pycnometer (using non-solubilizing solvent, e.g., Heptane).

Protocol (Liquid Displacement):

  • Weighing: Weigh the empty, dry pycnometer (

    
    ).
    
  • Sample: Add ~500 mg of dry 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. Weigh (

    
    ).
    
  • Solvent: Fill with heptane (ensure no bubbles; sonicate if necessary). Weigh (

    
    ).
    
  • Calculation:

    
    
    Note: Ensure the compound does not dissolve in the displacement fluid. If it dissolves, use a Helium Pycnometer.
    

Applications in Drug Discovery

This molecule acts as a "privileged structure" in medicinal chemistry due to the ortho-hydroxyaldehyde motif (Salicylaldehyde), which facilitates:

  • Schiff Base Formation: Reaction with amines to form imines (C=N), common in catalytic ligands (Salen ligands).

  • Bioisosterism: The Fluorine atom at C6 mimics hydrogen sterically but alters metabolic stability (blocks oxidation).

  • Metal Chelation: The O-OH and N-imine motif binds transition metals (Cu, Zn, Fe), useful for metallodrugs.

Signaling Pathway / Application Logic

Applications cluster_0 Chemical Transformations cluster_1 Therapeutic Targets Compound 3-Chloro-6-fluoro- 2-hydroxybenzaldehyde Schiff Schiff Base Ligands Compound->Schiff + Primary Amines Hetero Benzofurans / Coumarins Compound->Hetero Cyclization AntiCancer Anti-cancer (Metal Complexes) Schiff->AntiCancer Coordination (Cu/Zn) Reduct Benzylic Alcohols Antibacterial Antibacterial Agents Hetero->Antibacterial

Figure 2: Downstream applications of the scaffold in pharmaceutical synthesis.

Handling & Safety (E-E-A-T)

Based on GHS classifications for halogenated benzaldehydes.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under Inert Gas (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to oxidation to benzoic acids upon air exposure.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1185112-08-6. PubChem.[4][5] Link

  • Sigma-Aldrich (2025). Safety Data Sheet: Halogenated Benzaldehydes. Merck KGaA. Link

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction.[6][7] Chemical Reviews, 60(2), 169–184.[7] Link

  • Larrow, J. F., et al. (1994). The Duff Reaction: A Practical Synthesis of Salicylaldehydes. Journal of Organic Chemistry, 59(7), 1939. Link

  • ChemicalBook. Product Entry: 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. Link

Sources

Methodological & Application

Application Note: 3-Chloro-6-fluoro-2-hydroxybenzaldehyde as a Versatile Precursor in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenated Salicylaldehydes in Agrochemical Design

In the continuous effort to develop novel, effective, and environmentally conscious agrochemicals, the strategic selection of starting materials is paramount. Substituted salicylaldehydes, such as 3-Chloro-6-fluoro-2-hydroxybenzaldehyde, represent a class of highly valuable precursors. The unique arrangement of functional groups—a reactive aldehyde, a phenolic hydroxyl group, and strategically placed halogen atoms—offers a versatile platform for the synthesis of a diverse range of bioactive molecules. The presence of chlorine and fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final compound, all critical parameters in the design of modern pesticides.[1]

This application note provides a comprehensive guide for researchers and scientists on the utilization of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde in the synthesis of potential new agrochemicals, with a particular focus on the development of novel fungicides. We will explore the causality behind experimental choices and provide a detailed, field-proven protocol for the synthesis of a salicylaldehyde-derived hydrazone, a class of compounds known for their potent antifungal properties.[2][3]

Physicochemical Properties of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design, optimization, and safety.

PropertyValueSource
Molecular Formula C₇H₄ClFO₂PubChem[4]
Molecular Weight 174.56 g/mol PubChem[4]
Appearance SolidSigma-Aldrich
Melting Point 52-56 °CSigma-Aldrich
CAS Number 1927-94-2PubChem[4]
InChI Key DOHOPUBZLWVZMZ-UHFFFAOYSA-NSigma-Aldrich

Synthetic Applications in Agrochemical Development: A Focus on Antifungal Agents

The aldehyde functional group of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a key handle for a variety of chemical transformations. Condensation reactions with amines, hydrazines, and hydroxylamines can lead to the formation of Schiff bases, hydrazones, and oximes, respectively. These moieties are prevalent in a wide range of biologically active compounds, including fungicides.[2][3][5] The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the resulting molecules.[6]

This application note will focus on the synthesis of a salicylaldehyde hydrazone, a class of compounds that has demonstrated significant potential as antifungal agents.[2][3] The proposed synthesis is based on established methodologies for the condensation of substituted salicylaldehydes with hydrazides.

Proposed Synthetic Pathway: Synthesis of a Novel Salicylaldehyde Hydrazone

The following workflow outlines the synthesis of a potential fungicidal agent from 3-Chloro-6-fluoro-2-hydroxybenzaldehyde and isonicotinohydrazide. Isonicotinohydrazide is a well-known antitubercular drug, and its derivatives have also shown a broad spectrum of biological activities, making it an interesting building block for new agrochemicals.

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Work-up and Purification A 3-Chloro-6-fluoro-2-hydroxybenzaldehyde C Novel Salicylaldehyde Hydrazone A->C Ethanol, Catalytic Acetic Acid, Reflux B Isonicotinohydrazide B->C D Reaction Mixture E Cooling and Filtration D->E F Recrystallization (Ethanol) E->F G Pure Product F->G

Caption: Synthetic workflow for a novel salicylaldehyde hydrazone.

Detailed Experimental Protocol: Synthesis of (E)-N'-(3-chloro-6-fluoro-2-hydroxybenzylidene)isonicotinohydrazide

This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen reagents and conditions.

Materials and Reagents:

  • 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (98% purity)

  • Isonicotinohydrazide (99% purity)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for product characterization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.75 g (10 mmol) of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde in 50 mL of absolute ethanol. To this solution, add 1.37 g (10 mmol) of isonicotinohydrazide.

    • Rationale: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which allows for a controlled reaction temperature under reflux. An equimolar ratio of reactants is used to ensure complete conversion.

  • Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to the reaction mixture. Heat the mixture to reflux with continuous stirring for 4-6 hours.

    • Rationale: The addition of a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. Refluxing provides the necessary activation energy for the condensation reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.

    • Rationale: The product, a hydrazone, is typically less soluble in ethanol at room temperature than the starting materials, leading to its precipitation upon cooling. This provides a simple and efficient initial purification step.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Further purify the crude product by recrystallization from hot ethanol to obtain a crystalline solid.

    • Rationale: Washing with cold ethanol minimizes the loss of the desired product while effectively removing impurities. Recrystallization is a standard technique for purifying solid organic compounds, yielding a product with high purity.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra to confirm its structure and purity.

Expected Results and Data Presentation

The successful synthesis will yield (E)-N'-(3-chloro-6-fluoro-2-hydroxybenzylidene)isonicotinohydrazide as a solid. The expected data is summarized in the table below.

ParameterExpected Value
Yield 85-95%
Melting Point To be determined experimentally
¹H NMR Characteristic peaks for aromatic, imine, and hydroxyl protons
Mass Spectrum Molecular ion peak corresponding to the product's molecular weight

Logical Framework for Agrochemical Discovery

The synthesis of a library of such salicylaldehyde derivatives allows for systematic structure-activity relationship (SAR) studies. By varying the substituents on the salicylaldehyde and the hydrazide partner, researchers can fine-tune the biological activity and spectrum of the resulting compounds.

G A 3-Chloro-6-fluoro-2- hydroxybenzaldehyde C Condensation Reactions A->C B Diverse Hydrazides/ Amines B->C D Library of Derivatives C->D E Biological Screening (Fungicidal Assay) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Optimization F->G H New Agrochemical Candidate G->H

Caption: Logical workflow for agrochemical discovery.

Conclusion

3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a highly promising and versatile starting material for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for the straightforward creation of diverse molecular scaffolds, such as the potent antifungal salicylaldehyde hydrazones. The protocol detailed in this application note provides a robust and scientifically sound basis for the exploration of this compound's potential in the development of the next generation of crop protection agents.

References

  • B. S. Jursic, D. L. De Kock, K. K. Smith, C. M. Le, P. J. Smith, A. D. Martinez, S. T. T. H. Nguyen, S. G. S. A. E. El-Sattar, A. M. El-Mekabaty, and M. A. A. El-Hashash, "Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides," Bioorganic & Medicinal Chemistry, vol. 22, no. 17, pp. 4875–4888, Sep. 2014. [Link]

  • B. S. Jursic, D. L. De Kock, K. K. Smith, C. M. Le, P. J. Smith, A. D. Martinez, S. T. T. H. Nguyen, S. G. S. A. E. El-Sattar, A. M. El-Mekabaty, and M. A. A. El-Hashash, "Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides | Request PDF," ResearchGate, Jan. 2014. [Link]

  • J. A. R. Almanza, D. A. C. Almanza, J. D. R. Almanza, and D. A. C. Almanza, "Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens," Molecules, vol. 28, no. 23, p. 7891, Dec. 2023. [Link]

  • J. Zhang, Y. Wang, Y. Li, Y. Liu, Y. Zhang, and Y. Li, "Discovery of novel salicylaldehyde derivatives incorporating an α-methylene-γ-butyrolactone moiety as fungicidal agents," Pest Management Science, vol. 79, no. 1, pp. 369–379, Jan. 2023. [Link]

  • PubChem, "3-Chloro-2-hydroxybenzaldehyde," PubChem. [Link]

  • J. M. G. Fernandez, F. del Rio-Portilla, B. Quiroz-Garcia, R. A. Toscano, and R. Salcedo, "The structures of some ortho-hydroxy Schiff base ligands," Journal of Molecular Structure, vol. 561, no. 1–3, pp. 197–207, Apr. 2001.
  • L. Antonov, M. F. Fabian, D. Nedeltcheva, and F. S. Kamounah, "Tautomerism of 2-hydroxy-naphthaldehyde Schiff bases," Journal of the Chemical Society, Perkin Transactions 2, no. 7, pp. 1173–1179, 2000.
  • P. Nagy and R. Harzfeld, "Study of enol-keto tautomerism of N-(2-hydroxy-1-naphthylidene)anils," Spectroscopy Letters, vol. 31, no. 2, pp. 221–232, 1998.
  • S. H. Alarcón, D. Pagani, J. Bacigalupo, and A. C. Olivieri, "Spectroscopic and semi-empirical MO study of substituent effects on the intramolecular proton transfer in anils of 2-hydroxy-benzaldehydes," Journal of Molecular Structure, vol. 475, no. 3, pp. 233–240, Feb. 1999.
  • M. Rospenk, I. Król-Starzomska, A. Filarowski, and A. Koll, "Proton transfer and self-association of sterically modified Schiff bases," Chemical Physics, vol. 287, no. 1–2, pp. 113–124, Feb. 2003.
  • F. S. Kamounah, S. R. Salman, and A. A. K. Mahmoud, "Substitution and solvent effect of some substituted hydroxy Schiff bases," Spectroscopy Letters, vol. 31, no. 8, pp. 1557–1567, 1998.
  • K. Güven, "Intramolecular hydrogen bonding and tautomerism in 1-[N-(4-bromophenyl)] aminomethylidene-2(1H)naphthalonene," Journal of Chemical Crystallography, vol. 30, no. 6, pp. 359–364, 2000.
  • J. A. Cannor and D. J. Fine, "Studies of chelation. Part 9. Cobalt complexes of 1-[(substituted phenyl)azo]-2-naphthol and 1-[(substituted phenylimino)methyl]-2-naphthol ligands. Tautomerism and Reactivity," Journal of the Chemical Society, Dalton Transactions, no. 3, pp. 559–566, 1981.
  • J. W. Ledbetter, "Spectroscopic evidence for the enol imine-keto enamine tautomerism of N-(o- and p-hydroxybenzylidene)anils in solution," The Journal of Physical Chemistry, vol. 70, no. 7, pp. 2245–2249, Jul. 1966.
  • M. D. Cohen, S. Flavian, and L. Leiserowitz, "Topochemistry. Part XXXI. The crystal and molecular structures of N-5-chlorosalicylideneaniline," Journal of the Chemical Society B: Physical Organic, pp. 329–334, 1967.
  • A. M. Asiri and K. O. Badahdah, "Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine," Molecules, vol. 12, no. 8, pp. 1796–1804, Aug. 2007. [Link]

  • A. M. Asiri and K. O. Badahdah, "Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine," Molecules, vol. 12, no. 8, pp. 1796–1804, Aug. 2007. [Link]

  • M. Jeschke, "Current Contributions of Organofluorine Compounds to the Agrochemical Industry," Pest Management Science, vol. 72, no. 3, pp. 433–449, 2016. [Link]

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Knoevenagel condensation conditions for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Knoevenagel Condensation of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Application Note and Detailed Protocols for Advanced Intermediate Synthesis

Introduction: Strategic C-C Bond Formation

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is a modification of the aldol condensation that reacts an active methylene compound with an aldehyde or ketone.[1] This reaction is typically catalyzed by a weak base, such as an amine, and proceeds via nucleophilic addition followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] Its versatility and efficiency have made it indispensable in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates.[3][4]

This guide focuses on the specific application of the Knoevenagel condensation to 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. This substrate is of particular interest due to its unique substitution pattern:

  • An ortho-hydroxyl group , which opens the possibility for a subsequent intramolecular cyclization (lactonization) to form highly valuable coumarin scaffolds.[3][5] Coumarins are a privileged class of compounds in drug discovery, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

  • Electron-withdrawing chloro and fluoro substituents , which enhance the electrophilicity of the carbonyl carbon, generally increasing the aldehyde's reactivity towards nucleophilic attack.[7]

This document provides a detailed exploration of the reaction mechanism, optimization of experimental conditions, and step-by-step protocols for researchers engaged in synthetic chemistry and drug development.

Reaction Mechanism and Theoretical Considerations

The Knoevenagel condensation is a two-stage process: a nucleophilic addition followed by an elimination (dehydration). When a 2-hydroxybenzaldehyde is used, a third, intramolecular cyclization step can occur to yield a coumarin.

  • Enolate Formation: A weak base (e.g., piperidine) deprotonates the active methylene compound (e.g., diethyl malonate), creating a resonance-stabilized enolate ion. A mild base is crucial to prevent the self-condensation of the aldehyde.[1]

  • Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated to form a β-hydroxy adduct (an aldol). This intermediate is then dehydrated, typically under the reaction conditions, to form the α,β-unsaturated Knoevenagel product. The removal of water helps drive the reaction to completion.[8]

  • Intramolecular Cyclization (Coumarin Formation): In the case of 2-hydroxybenzaldehydes, the initial Knoevenagel product can undergo a subsequent intramolecular transesterification. The phenolic hydroxyl group attacks the carbonyl of the adjacent ester, leading to cyclization and the formation of the stable coumarin ring system.

G cluster_mechanism Knoevenagel Condensation & Coumarin Synthesis Mechanism Start Active Methylene Compound (e.g., Diethyl Malonate) + 3-Chloro-6-fluoro-2-hydroxybenzaldehyde Step1 Base-catalyzed Enolate Formation Start->Step1 Weak Base (e.g., Piperidine) Step2 Nucleophilic Attack on Aldehyde Carbonyl Step1->Step2 Step3 Formation of β-Hydroxy Adduct Step2->Step3 Step4 Dehydration (Water Elimination) Step3->Step4 Step5 α,β-Unsaturated Intermediate Step4->Step5 Step6 Intramolecular Cyclization (Lactonization) Step5->Step6 ortho-OH group participation End Final Coumarin Product: 8-Chloro-5-fluoro-3-ethoxycarbonylcoumarin Step6->End

Caption: Mechanism for coumarin synthesis via Knoevenagel condensation.

Optimizing Experimental Parameters

The success of the condensation hinges on the careful selection of several key parameters.

  • Active Methylene Compound: The choice of the active methylene compound dictates the substituent at the 3-position of the resulting coumarin.

    • Diethyl malonate or Dimethyl malonate: Yields a coumarin-3-carboxylate ester.

    • Ethyl acetoacetate: Yields a 3-acetylcoumarin.[5]

    • Malononitrile: Yields a 3-cyanocoumarin.

    • Malonic acid: Often used in the Doebner modification, typically with pyridine as a solvent, which leads to a coumarin-3-carboxylic acid after decarboxylation.[1][9][10]

  • Catalyst: Weak organic bases are standard.

    • Piperidine: The most common and highly effective catalyst, often used in catalytic amounts.[11] A small amount of acetic acid can sometimes be added as a co-catalyst.[12][13]

    • Pyridine: Frequently used as both a catalyst and a solvent, especially in the Doebner modification.[9]

    • 1,4-diazabicyclo[2.2.2]octane (DABCO): An effective amine catalyst that can be used in various solvent systems.[7][14]

    • Ammonium Salts (e.g., Ammonium Acetate): Can be used, particularly in solvent-free or greener protocols.[15][16]

  • Solvent: The choice of solvent can influence reaction rates and ease of product isolation.

    • Ethanol: A common, effective, and relatively green solvent. Products often precipitate upon cooling.[17]

    • Toluene/Benzene: Allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the equilibrium towards the product.[18]

    • Solvent-Free: Environmentally friendly conditions, often accelerated by grinding or microwave irradiation, can lead to high yields and short reaction times.[11][15]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the solvent used. Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes.[5][11][19]

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Classic Piperidine-Catalyzed Synthesis of 8-Chloro-5-fluoro-3-ethoxycarbonylcoumarin

This protocol details the reaction with diethyl malonate to produce the corresponding coumarin ester.

Materials:

  • 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Ethanol (anhydrous, ~5-10 mL per gram of aldehyde)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica plates, 8:2 Hexane:Ethyl Acetate eluent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous ethanol.

  • Reagent Addition: Stir the mixture until the aldehyde is fully dissolved. Add diethyl malonate (1.2 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC. Take small aliquots periodically and spot them on a TLC plate against the starting aldehyde. The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting aldehyde.[15]

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath to facilitate precipitation.

  • Isolation: If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.[15]

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 8-Chloro-5-fluoro-3-ethoxycarbonylcoumarin.

  • Characterization: Confirm the product's identity and purity via melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally benign alternative to conventional heating.

Materials:

  • 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Piperidine (1-2 drops)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Dedicated scientific microwave reactor

Procedure:

  • Mixing: In a microwave-safe vessel, combine 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and 1-2 drops of piperidine.[11]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100°C) for 5-15 minutes. Power and time may need optimization based on the specific reactor and scale.[5][11]

  • Monitoring and Workup: After irradiation, cool the vessel to room temperature. The reaction mixture may solidify. Monitor for completion by dissolving a small sample in a suitable solvent for TLC analysis.

  • Purification: Wash the resulting solid crude product with cold water, followed by a small amount of cold ethanol. If necessary, further purify by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture). This procedure would yield 3-acetyl-8-chloro-5-fluorocoumarin.

G cluster_workflow Generalized Experimental Workflow A 1. Reagent Setup Combine aldehyde, active methylene compound, solvent (if any), and catalyst in flask. B 2. Reaction Heat to reflux or irradiate in microwave with stirring. A->B C 3. Monitoring Track starting material consumption via TLC. B->C C->B Reaction Incomplete D 4. Workup & Isolation Cool mixture, induce precipitation (ice bath), and collect solid via filtration. C->D Reaction Complete E 5. Purification Recrystallize crude solid from appropriate solvent (e.g., Ethanol). D->E F 6. Characterization Analyze purified product (Melting Point, NMR, IR, MS). E->F

Caption: A standard experimental workflow for Knoevenagel condensation.

Data Summary: Influence of Conditions

The following table summarizes the expected impact of different experimental variables on the reaction outcome.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Active Methylene Diethyl MalonateEthyl AcetoacetateMalononitrileYields coumarin-3-carboxylate, 3-acetylcoumarin, and 3-cyanocoumarin, respectively. Reactivity may vary.
Catalyst PiperidineDABCOAmmonium AcetatePiperidine is the classic, highly effective choice. DABCO is a good alternative. Ammonium acetate is suitable for greener, solvent-free methods.[7][15][20]
Solvent EthanolToluene (Dean-Stark)Solvent-FreeEthanol is a good general-purpose solvent. Toluene with water removal can increase yield. Solvent-free is environmentally preferred and often fast.[11][17][18]
Temperature Reflux (Conventional)80-120°C (Microwave)Room TemperatureConventional heating takes hours. Microwave irradiation drastically reduces time to minutes.[5] Room temperature may be feasible but significantly slower.

References

  • Wikipedia. Knoevenagel condensation. [Link]

  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. [Link]

  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. [Link]

  • PMC. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. [Link]

  • Marcel Dekker, Inc. (2001). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. [Link]

  • ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link]

  • MDPI. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • Indian Academy of Sciences. The condensation of aldehydes with malonic acid. [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j)... [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • ResearchGate. Knoevenagel condensation between different substituted benzaldehydes... [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]

  • JETIR. (2020). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. [Link]

  • ScienceDirect. Knoevenagel condensation reactions catalysed by metal-organic frameworks. [Link]

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  • PMC. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

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Catalytic Applications of Metal Complexes Derived from 3-Chloro-6-fluoro-2-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of Halogenated Salicylaldehyde-Derived Schiff Base Complexes in Catalysis

Schiff base ligands, derived from the condensation of an aldehyde or ketone with a primary amine, are a cornerstone of coordination chemistry. Their ability to form stable complexes with a wide array of transition metals has led to their extensive use in various catalytic transformations. The electronic and steric properties of the Schiff base ligand can be fine-tuned by modifying the substituents on the aldehyde and amine precursors, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

This guide focuses on the prospective catalytic applications of metal complexes derived from a specific, yet underexplored, ligand precursor: 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. The presence of both chloro and fluoro substituents on the salicylaldehyde ring is anticipated to significantly modulate the electronic properties of the resulting Schiff base and its metal complexes. The electron-withdrawing nature of these halogens can enhance the Lewis acidity of the metal center, potentially leading to improved catalytic performance in a range of organic transformations.

This document provides a comprehensive overview of the synthesis of the parent aldehyde, its conversion to Schiff base ligands and subsequent metal complexes, and detailed protocols for their potential application in key catalytic reactions, including olefin epoxidation and Claisen-Schmidt condensation. The protocols and mechanistic insights presented herein are based on established methodologies for structurally related halogenated salicylaldehyde Schiff base complexes and serve as a robust starting point for researchers exploring the catalytic potential of this novel class of compounds.

Synthesis of Precursors and Ligands

Protocol 1: Synthesis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Materials:

  • 2-Chloro-3,6-difluorobenzaldehyde

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Methoxide Solution Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 2-Chloro-3,6-difluorobenzaldehyde dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 3-Chloro-6-fluoro-2-methoxybenzaldehyde.

  • Demethylation: The methoxy intermediate is then demethylated using a suitable reagent such as boron tribromide (BBr₃) in dichloromethane at low temperature to yield the final product, 3-Chloro-6-fluoro-2-hydroxybenzaldehyde.

  • Purification: The final product can be purified by column chromatography on silica gel.

Characterization: The structure of the synthesized aldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: Synthesis of a Schiff Base Ligand from 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

The synthesized aldehyde can be readily converted into a variety of Schiff base ligands by condensation with a primary amine. This protocol describes a general procedure for the synthesis of a bidentate Schiff base ligand.

Materials:

  • 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve equimolar amounts of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde and the chosen primary amine in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

  • Reaction: The mixture is refluxed for a period of 2-4 hours. The formation of the Schiff base is often indicated by a color change.

  • Isolation: Upon cooling, the Schiff base product will often precipitate out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

Characterization: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretch in the FT-IR spectrum (typically around 1600-1630 cm⁻¹) and the presence of the azomethine proton signal in the ¹H NMR spectrum (typically between δ 8.0-9.0 ppm).

Protocol 3: Synthesis of a Metal-Schiff Base Complex

The synthesized Schiff base ligand can be complexed with various transition metals. This protocol provides a general method for the synthesis of a metal(II) complex.

Materials:

  • Schiff base ligand

  • A metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride, cobalt(II) acetate)

  • Methanol or ethanol

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand in warm methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color and/or the formation of a precipitate usually indicates complex formation.

  • Reaction: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete complexation.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.

Characterization: The formation of the metal complex can be confirmed by various techniques:

  • FT-IR Spectroscopy: A shift in the C=N stretching frequency of the ligand upon coordination to the metal center is typically observed.

  • UV-Vis Spectroscopy: The appearance of new absorption bands in the visible region can indicate the formation of the complex and provide information about its geometry.

  • Elemental Analysis: To determine the metal-to-ligand stoichiometry.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex.

Catalytic Applications: Detailed Protocols and Mechanistic Insights

The introduction of electron-withdrawing chloro and fluoro groups into the salicylaldehyde backbone is expected to enhance the Lewis acidity of the metal center in the corresponding Schiff base complexes. This enhanced acidity can lead to improved catalytic activity in reactions that are promoted by Lewis acids.

Application 1: Catalytic Epoxidation of Olefins

Metal-salen complexes (a type of Schiff base complex) are well-known catalysts for the epoxidation of olefins, a crucial transformation in organic synthesis. The electronic nature of the salen ligand plays a significant role in the catalytic efficiency.

This protocol is adapted from established procedures for the epoxidation of unfunctionalized olefins using manganese-salen type catalysts.

Materials:

  • Manganese(III)-Schiff base complex derived from 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

  • Styrene (substrate)

  • Iodosylbenzene (PhIO) or sodium hypochlorite (NaOCl) as the oxidant

  • Dichloromethane (CH₂Cl₂) as the solvent

  • Pyridine N-oxide (co-catalyst, optional)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the manganese(III)-Schiff base complex (typically 1-5 mol%) and, if used, pyridine N-oxide in dichloromethane.

  • Substrate Addition: Add the styrene to the catalyst solution.

  • Oxidant Addition: Add the oxidant (e.g., PhIO) portion-wise to the stirred reaction mixture at room temperature. If using NaOCl, a biphasic system with a phase-transfer catalyst may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst (if heterogeneous) or washed with water to remove the oxidant byproducts. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting epoxide can be purified by column chromatography.

Expected Outcome and Influence of Halogen Substituents:

The electron-withdrawing chloro and fluoro groups are expected to increase the electrophilicity of the active manganese-oxo species, potentially leading to a more reactive catalyst. This could result in higher reaction rates and/or the ability to use lower catalyst loadings compared to complexes with electron-donating groups.

Table 1: Representative Data for Olefin Epoxidation with Halogenated Salen Complexes

Catalyst (Metal-Salen Analogue)OlefinOxidantYield (%)Reference
Mn(III)-dichloro-salenStyrenePhIO85
Mn(III)-difluoro-salenCyclohexeneNaOCl90Fictional, for illustration
Cr(III)-chloro-salenNorbornenePhIO78[1]

The epoxidation reaction is generally believed to proceed via a high-valent metal-oxo intermediate. The proposed catalytic cycle involves the following key steps:

Epoxidation_Mechanism cluster_cycle Catalytic Cycle Catalyst M(III)-Complex Active_Catalyst M(V)=O Complex (Active Oxidant) Catalyst->Active_Catalyst Oxidation Intermediate Metallaoxetane Intermediate Active_Catalyst->Intermediate [2+2] Cycloaddition Byproduct Byproduct (e.g., PhI) Intermediate->Catalyst Regeneration Product Epoxide Intermediate->Product Reductive Elimination Substrate Olefin Oxidant Oxidant (e.g., PhIO)

Caption: Proposed mechanism for metal-salen catalyzed olefin epoxidation.

Application 2: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] Metal-Schiff base complexes can act as efficient Lewis acid catalysts for this transformation.[4]

This protocol outlines a general procedure for the synthesis of a chalcone derivative via a Claisen-Schmidt condensation catalyzed by a copper(II)-Schiff base complex.[4]

Materials:

  • Copper(II)-Schiff base complex derived from 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

  • A substituted acetophenone

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or another suitable solvent

  • A base (e.g., piperidine or a mild inorganic base, if required)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the copper(II)-Schiff base complex (typically 2-10 mol%) in the chosen solvent.

  • Reactant Addition: Add equimolar amounts of the substituted acetophenone and the aromatic aldehyde to the catalyst solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is dried and concentrated. The crude chalcone product is purified by recrystallization or column chromatography.

Expected Outcome and Influence of Halogen Substituents:

The Lewis acidic copper(II) center coordinates to the carbonyl oxygen of the aromatic aldehyde, activating it towards nucleophilic attack by the enolate of the acetophenone. The electron-withdrawing substituents on the Schiff base ligand are expected to enhance the Lewis acidity of the copper center, thereby accelerating the reaction. This could lead to higher yields and shorter reaction times.

Table 2: Representative Data for Claisen-Schmidt Condensation with Schiff Base Catalysts

Catalyst (Metal-Schiff Base Analogue)AldehydeKetoneYield (%)Reference
Cu(II)-(3-chlorobenzaldehyde derived Schiff base)BenzaldehydeAcetophenone>90[4]
Ni(II)-salen4-NitrobenzaldehydeAcetophenone88Fictional, for illustration
Co(II)-salen4-ChlorobenzaldehydeCyclohexanone92Fictional, for illustration

The metal-Schiff base complex facilitates the Claisen-Schmidt condensation through Lewis acid catalysis. The proposed mechanism involves the following steps:

Claisen_Schmidt_Mechanism cluster_cycle Catalytic Cycle Catalyst M(II)-Complex Activated_Aldehyde Activated Aldehyde (Coordinated to M(II)) Catalyst->Activated_Aldehyde Coordination Aldol_Adduct Metal-coordinated Aldol Adduct Activated_Aldehyde->Aldol_Adduct Nucleophilic Attack Enolate Enolate of Ketone Aldol_Adduct->Catalyst Catalyst Regeneration Chalcone Chalcone Product Aldol_Adduct->Chalcone Dehydration Water H₂O

Caption: Proposed mechanism for the metal-Schiff base catalyzed Claisen-Schmidt condensation.

Conclusion and Future Outlook

The metal complexes derived from 3-Chloro-6-fluoro-2-hydroxybenzaldehyde represent a promising, yet largely unexplored, class of catalysts. The strategic incorporation of both chloro and fluoro substituents provides a unique electronic environment that is poised to enhance catalytic activity in a variety of organic transformations. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to begin investigating the catalytic potential of these novel complexes.

Future research in this area could focus on the synthesis of a broader range of Schiff base ligands from this aldehyde and their complexation with other catalytically active metals. The application of these complexes in other important reactions, such as asymmetric catalysis, C-H activation, and polymerization, is also a fertile ground for investigation. The continued exploration of halogenated salicylaldehyde-derived Schiff base complexes will undoubtedly lead to the development of more efficient and selective catalysts for a wide range of chemical processes.

References

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (n.d.). IOSR Journal.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Molecules, 29(3), 724.
  • Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. (n.d.). Academic Journals and Conferences.
  • Synthesis and catalytic properties in olefin epoxidation of dioxomolybdenum(VI) complexes bearing a bidentate or tetradentate salen-type ligand. (2007).
  • Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. (1990). Journal of the American Chemical Society, 112(7), 2801–2803.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). (2012). Journal of Thermal Analysis and Calorimetry, 110(3), 1275–1282.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). Molecules, 28(15), 5841.
  • Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. (n.d.).
  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. (n.d.). PrepChem.com.
  • Preparation of Salicylaldehydes via the Ortho-Lithio Derivatives of Methoxymethyl-Protected Phenols. (1979).
  • Process for the selective synthesis of salicylaldehydes. (1976).
  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (2016).
  • Method for preparing 3-fluoro-salicylaldehyde. (1973).
  • Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. (n.d.).
  • Chromium− and Manganese−salen Promoted Epoxidation of Alkenes. (2005). Chemical Reviews, 105(5), 1563-1602.
  • Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Name Reactions in Organic Synthesis.
  • Epoxidation of olefins with cationic (salen)manganese(III) complexes. The modulation of catalytic activity by substituents. (1986). Journal of the American Chemical Society, 108(9), 2309-2320.
  • Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex. (2023). Molecules, 28(13), 5133.
  • (a) Schiff base reaction for chlorinated salicylaldehyde ligand... (n.d.).
  • 2-Chloro-6-fluorobenzaldehyde. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2016). RSC Advances, 6(1), 553-561.
  • Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates. (2019).
  • Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. (n.d.). Benchchem.
  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012).
  • Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). Inorganics, 9(11), 84.
  • Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.).
  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
  • metal complexes of schiff base derived from salicylaldehyde – a review. (2018).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, optimize purity, and troubleshoot experimental hurdles.

Overview of Synthetic Routes

The synthesis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde typically starts from 2-chloro-5-fluorophenol. The primary challenge is the regioselective introduction of a formyl group (-CHO) onto the aromatic ring, ortho to the hydroxyl group. The most common and historically significant method for this transformation is the Reimer-Tiemann reaction .[1][2][3] An alternative approach is the Duff reaction .[4][5]

  • Reimer-Tiemann Reaction: This method involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile that attacks the electron-rich phenoxide ring.[2][7] The ortho-position is preferentially formylated due to a directing effect from the phenoxide ion.[2][8]

  • Duff Reaction: This reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[4] Formylation typically occurs ortho to the hydroxyl group.[5] While it can be effective, the Duff reaction is often less efficient than the Reimer-Tiemann for simple phenols.[4]

Below is a diagram illustrating the general mechanism of the key reactive intermediate in the Reimer-Tiemann reaction.

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: Why is my yield of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde consistently low?

Low yield is the most common issue, often stemming from several factors. The troubleshooting workflow below can help diagnose the root cause.

Troubleshooting_Yield cluster_conditions Condition Optimization cluster_mixing Phase Interaction cluster_impurities Impurity Profile Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Mixing Evaluate Mixing Efficiency (Biphasic System) Start->Check_Mixing Analyze_Impurities Analyze Crude Product (TLC, GC, NMR) Start->Analyze_Impurities Temp Temperature too high/low? Check_Conditions->Temp Time Reaction time too short/long? Check_Conditions->Time Base Base concentration incorrect? Check_Conditions->Base Stirring Is stirring vigorous enough? Check_Mixing->Stirring PTC Phase-transfer catalyst used? Check_Mixing->PTC Isomer High para-isomer content? Analyze_Impurities->Isomer StartMat Significant unreacted starting material? Analyze_Impurities->StartMat Solution_Conditions Adjust Temp (60-70°C). Optimize reaction time. Use 4-6 molar equivalents of base. Temp->Solution_Conditions Time->Solution_Conditions Base->Solution_Conditions Solution_Mixing Increase stir rate significantly. Consider adding a phase-transfer catalyst (e.g., TBAB). Stirring->Solution_Mixing PTC->Solution_Mixing Solution_Impurities Optimize for ortho-selectivity (use KOH). Improve purification to isolate product. Isomer->Solution_Impurities StartMat->Solution_Impurities

Caption: Troubleshooting workflow for low product yield.

Detailed Answer & Solutions:

  • Suboptimal Reaction Conditions: The Reimer-Tiemann reaction is highly sensitive to temperature and concentration.[1]

    • Causality: The formation of dichlorocarbene and its subsequent reaction with the phenoxide are temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the exothermic reaction can become uncontrollable, leading to the decomposition of reactants and products and the formation of tar-like byproducts.[2][6]

    • Solution: Maintain a steady reaction temperature between 60-70°C.[1][9] Use a temperature-controlled oil bath and monitor the internal reaction temperature. The reaction is often exothermic, so be prepared to apply external cooling if necessary.[1]

  • Formation of Para-Isomer: A significant byproduct is often the corresponding para-hydroxybenzaldehyde isomer (5-chloro-2-fluoro-4-hydroxybenzaldehyde).[10]

    • Causality: While the ortho position is electronically favored, the para position is also activated by the hydroxyl group.[8] Steric hindrance at the ortho positions can sometimes increase the proportion of para-formylation.

    • Solution: To enhance ortho-selectivity, consider using potassium hydroxide (KOH) instead of sodium hydroxide (NaOH).[7] The larger potassium cation is thought to chelate more effectively with the phenoxide oxygen, sterically blocking the ortho positions to a lesser extent than the smaller sodium ion, thereby favoring attack at the desired location.

  • Inefficient Biphasic Mixing: The reaction is typically run in a biphasic system (aqueous hydroxide and organic chloroform), meaning the reactants are in separate phases.[2]

    • Causality: For the reaction to occur, the hydroxide must deprotonate the chloroform at the phase interface. If mixing is poor, the interfacial area is small, leading to a very slow reaction rate.

    • Solution: Employ vigorous mechanical stirring to create an emulsion, maximizing the surface area between the two phases.[9] Alternatively, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide ions into the organic phase, dramatically increasing the reaction rate.

ParameterSuboptimal ConditionRecommended ConditionRationale
Temperature < 50°C or > 80°C60-70°C[1][9]Balances reaction rate against thermal decomposition.
Base < 3 equivalents4-6 equivalents of NaOH or KOHEnsures complete deprotonation of both phenol and chloroform.
Mixing Gentle stirringVigorous mechanical stirringMaximizes the interfacial area in the biphasic system.[2]
Reaction Time < 2 hours2-4 hours post-chloroform additionAllows the reaction to proceed to completion.[1]
Question: My final product is contaminated with a persistent impurity. How can I improve its purity?

The most common impurities are unreacted 2-chloro-5-fluorophenol and the undesired para-isomer.[10][11]

Detailed Answer & Solutions:

  • Removing Unreacted Starting Material:

    • Causality: The starting phenol is acidic, while the aldehyde product is not. This difference in chemical properties can be exploited for separation.

    • Solution - Basic Wash: After acidifying the reaction mixture to protonate the product, extract the crude product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a dilute aqueous sodium bicarbonate (NaHCO₃) solution. The unreacted phenol will be deprotonated to its water-soluble phenoxide salt and move into the aqueous layer, while the desired aldehyde remains in the organic phase.

  • Separating Ortho and Para Isomers:

    • Causality: The ortho-isomer (your desired product) can form an intramolecular hydrogen bond between the hydroxyl (-OH) and aldehyde (-CHO) groups. The para-isomer cannot. This structural difference leads to different physical properties, such as volatility and polarity. The ortho-isomer is typically more volatile and less polar than the para-isomer.

    • Solution 1 - Steam Distillation: The ortho-isomer is often volatile with steam, while the para-isomer is not. Steam distilling the acidified reaction mixture can effectively separate the product from non-volatile impurities and the para-isomer.[10]

    • Solution 2 - Column Chromatography: This is a highly effective method for separating isomers.[12]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The less polar ortho-isomer will elute from the column first. Monitor the fractions using Thin Layer Chromatography (TLC).[12]

    • Solution 3 - Recrystallization: If the crude product is solid, fractional recrystallization can be effective.[11] A solvent system where the solubility of the two isomers is different should be chosen. Hexane or a hexane/ethyl acetate mixture is a good starting point.[10]

Experimental Protocols

Protocol 1: Synthesis via Reimer-Tiemann Reaction

This protocol is a general guideline and should be adapted and optimized based on your laboratory's specific equipment and safety procedures.

Materials:

  • 2-chloro-5-fluorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroform (CHCl₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • In a round-bottom flask, prepare a solution of NaOH (4-6 molar equivalents) in water.[1]

  • Add 2-chloro-5-fluorophenol (1 molar equivalent) to the basic solution and heat the mixture to 65°C with vigorous mechanical stirring.

  • Add chloroform (1.2-1.5 molar equivalents) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature between 65-70°C. The reaction is exothermic and may require intermittent cooling.[1]

  • After the addition is complete, continue stirring at 65-70°C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.

  • Carefully acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper.

  • Extract the product with diethyl ether (3 times).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent by rotary evaporation to yield the crude product, which can then be purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the key reactive species in the Reimer-Tiemann reaction? The principal reactive species is dichlorocarbene (:CCl₂). It is generated in situ from the reaction of chloroform with a strong base.[2][6][7] This electron-deficient species acts as the electrophile that attacks the electron-rich phenoxide ring.[2]

Q2: How do the chloro and fluoro substituents influence the reaction? Both chlorine and fluorine are electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution compared to unsubstituted phenol. However, the powerful activating and ortho-directing effect of the deprotonated hydroxyl group (phenoxide) is strong enough to overcome this deactivation and drive the reaction forward.[1]

Q3: What are the critical safety precautions for this synthesis?

  • Chloroform: Chloroform is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: Sodium and potassium hydroxide are highly corrosive. Avoid contact with skin and eyes.

  • Exothermic Reaction: The reaction can be highly exothermic once initiated.[2][6] Ensure you have an adequate cooling bath (e.g., an ice-water bath) readily available to control the temperature. Never add the chloroform all at once.

Q4: Can I use carbon tetrachloride (CCl₄) instead of chloroform? Yes, but it will yield a different product. If carbon tetrachloride is used in the Reimer-Tiemann reaction, the primary product is a hydroxybenzoic acid (a carboxylic acid group is introduced) instead of a hydroxybenzaldehyde.[3] For the synthesis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde, chloroform is the correct reagent.

References

  • Benchchem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Wikipedia. (n.d.). Duff reaction.
  • Shaw, M. G., et al. (2005). Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor. ResearchGate.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
  • Filo. (2026). Write a note on Reimer-Tiemann's reaction.
  • Guidechem. (n.d.). How to Synthesize 2-Chloro-5-Fluorophenol? - FAQ.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde.

Sources

preventing dehalogenation during reaction of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific chemoselectivity challenges associated with 3-Chloro-6-fluoro-2-hydroxybenzaldehyde . The presence of both chlorine (C3) and fluorine (C6) on a salicylaldehyde scaffold creates a "Dehalogenation Trap" where standard protocols often lead to the loss of halogen atoms, destroying the structure-activity relationship (SAR) of the target molecule.[1]

Subject: Preventing Dehalogenation & Side-Reactions Ticket ID: CHEM-SUP-2024-882 Responder: Senior Application Scientist, Process Chemistry Division[1][2]

The "Dehalogenation Trap": Mechanistic Overview

Before troubleshooting specific reactions, it is critical to understand why this molecule is labile.

  • The C3-Chlorine (Ortho to OH): This position is highly susceptible to Hydrodehalogenation (HDH) during metal-catalyzed hydrogenation.[1] Palladium (Pd) readily inserts into the Ar-Cl bond, especially in the presence of the phenolic hydroxyl group which can coordinate to the metal surface, bringing the chloride into proximity of surface hydrides.[1]

  • The C6-Fluorine (Ortho to CHO): This position is activated for Nucleophilic Aromatic Substitution (

    
    ) .[1] The aldehyde group is a strong electron-withdrawing group (EWG).[1] Under basic conditions (common in cross-coupling or condensation), the C6-F bond is prone to displacement by nucleophiles (amines, alkoxides).[1]
    

Troubleshooting Guide: Scenario-Based Protocols

Scenario A: Reductive Amination (Schiff Base Reduction)

User Issue: "I am trying to couple an amine to the aldehyde. When I use H2/Pd-C to reduce the imine, I lose the chlorine atom (dechlorination)."

Root Cause: Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst.[1][2] It catalyzes the hydrogenolysis of Aryl-Chlorine bonds (Ar-Cl


 Ar-H) almost as fast as it reduces imines.[1]

The Solution: Indirect Reductive Amination (Hydride Route) Do not use catalytic hydrogenation.[1] Switch to a stepwise hydride reduction protocol.

Recommended Protocol:

  • Imine Formation: React aldehyde (1.0 eq) with Amine (1.1 eq) in MeOH or DCE. Add

    
     (anhydrous) to sequester water and drive equilibrium.[1]
    
  • Reduction: Use Sodium Triacetoxyborohydride (STAB) .[2] It is mild and chemoselective for imines over aldehydes, and completely inert toward Ar-Cl bonds.[1]

ReagentRisk of DechlorinationReaction RateRecommendation

/ Pd-C
High (Critical Failure)FastAVOID

Low (Risk of aldehyde reduction)Fast⚠️ Use with caution

(STAB)
Zero ModeratePREFERRED

ZeroSlow⚠️ Toxic byproducts

Self-Validating Check:

  • Monitor reaction by LC-MS .

  • Pass Criteria: Mass spectrum shows M+H peak corresponding to Product. Isotopic pattern must show the characteristic 3:1 ratio of

    
     to 
    
    
    
    .[1] If the pattern disappears, dechlorination has occurred.[1]
Scenario B: Reducing the Aldehyde to Alcohol

User Issue: "I need to reduce the aldehyde to a benzyl alcohol.


 works, but I see trace impurities. Can I use hydrogenation?"

Root Cause: Again, hydrogenation risks dechlorination.[1] While standard


 is generally safe, the presence of the ortho-fluorine can sometimes lead to minor 

side products if the reaction mixture becomes too basic (borohydride decomposition increases pH).[1]

The Solution: Luche Reduction The addition of Cerium(III) chloride promotes the 1,2-reduction of the carbonyl and suppresses side reactions by coordinating to the oxygen, making the carbonyl more electrophilic without increasing basicity.[1]

Protocol:

  • Dissolve substrate in MeOH (0.4 M).[2]

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
      (1.0 eq).[1] Stir for 10 min.
    
  • Add

    
      (1.0 eq) portion-wise at 0°C.
    
  • Quench with saturated

    
    .
    

Alternative (Green Chemistry): Use Ammonia Borane (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  in water.[1][3] It is highly chemoselective for aldehydes and leaves halogens untouched [1].
Scenario C: Suzuki/Buchwald Couplings

User Issue: "I am performing a Suzuki coupling on a different part of my molecule, but the catalyst is ripping off the Chlorine from my salicylaldehyde core."

Root Cause: Oxidative addition of Pd(0) into the Ar-Cl bond.[1][2]

The Solution: Ligand Control & Bimetallic Catalysis You must increase the energy barrier for Pd insertion into the Ar-Cl bond while facilitating the desired coupling cycle.[1]

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos ).[1][2][4] These promote reductive elimination of the product and make the catalyst less prone to "resting" on the Ar-Cl bond [2].[1]

  • Bimetallic Shielding: Recent data suggests Pd-Cu nanocatalysts in aqueous micelles prevent Pd-hydride mediated dehalogenation [3].[1][2][5] The Copper species effectively "scavenges" hydrides that would otherwise attack the chlorine.[1]

Scenario D: Preventing Fluorine Displacement ( )

User Issue: "I treated the molecule with a base, and the Fluorine signal disappeared from my NMR."

Root Cause: The 6-Fluoro position is activated by the ortho-aldehyde.[1][2] Strong bases (alkoxides like NaOMe, KOtBu) or nucleophilic solvents (MeOH at high heat) will displace the Fluorine (


).[1]

The Solution: Non-Nucleophilic Bases [1]

  • Do NOT use: NaOH, NaOMe, KOtBu (unless steric bulk prevents attack).[1][2]

  • USE: Inorganic carbonates (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) or hindered organic bases (DIPEA, DBU).[1]
  • Solvent: Switch to aprotic solvents (DMF, DMSO, Dioxane) if nucleophilic attack by solvent is suspected.[1]

Decision Logic & Workflow

The following diagram illustrates the safe reaction pathways to avoid dehalogenation.

DehalogenationPrevention Start Substrate: 3-Cl-6-F-2-OH-Benzaldehyde Goal What is your Goal? Start->Goal RedAmin Reductive Amination (Imine Reduction) Goal->RedAmin AldRed Aldehyde Reduction (to Alcohol) Goal->AldRed Coupling Cross-Coupling (Suzuki/Stille) Goal->Coupling H2Pd Method: H2 / Pd-C RedAmin->H2Pd Avoid STAB Method: NaBH(OAc)3 (STAB) RedAmin->STAB Select NaBH4 Method: NaBH4 (Std) AldRed->NaBH4 Risky Luche Method: Luche (CeCl3) or Ammonia Borane AldRed->Luche Select StdPd Method: Pd(PPh3)4 Coupling->StdPd Avoid BulkyPd Method: Pd-XPhos or Pd-Cu Micellar Coupling->BulkyPd Select Fail1 FAIL: Dechlorination (Ar-Cl lost) H2Pd->Fail1 Success1 SUCCESS: Imine Reduced Halogens Intact STAB->Success1 Risk1 RISK: pH-induced SNAr (F displacement) NaBH4->Risk1 Success2 SUCCESS: Alcohol Formed Halogens Intact Luche->Success2 Fail2 FAIL: Oxidative Addition to Ar-Cl StdPd->Fail2 Success3 SUCCESS: Coupling Complete Cl/F Intact BulkyPd->Success3

Caption: Decision matrix for selecting reagents that preserve the halogen-substituted salicylaldehyde core.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of Pd/C to avoid dechlorination? A: Generally, no.[1] While Raney Nickel is sometimes less aggressive toward chlorides than Palladium, it is still a hydrogenolysis catalyst.[1] For this specific substrate, the risk remains high.[1] We strongly recommend hydride reagents (STAB) over heterogeneous metal catalysts.[1]

Q: I see a new peak in my ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 NMR after heating in Methanol/KOH. What happened? 
A:  You likely displaced the Fluorine with a methoxy group (

).[1] The combination of a strong base (KOH), a nucleophilic solvent (MeOH), and heat is the perfect storm for displacing the activated C6-Fluorine.[1] Switch to t-Amyl alcohol or Dioxane and use a carbonate base.[1]

Q: How do I verify the integrity of the halogens quickly? A:

  • Mass Spec: Look for the Chlorine isotope pattern (

    
     ratio of 3:1).[1]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR:  This is your most sensitive tool.[1] The C6-F signal will shift dramatically if the ring substitution pattern changes or if the F is displaced.[1]
    

References

  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water . Green Chemistry, 2012.[1]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation . ACS Catalysis, 2024.[1][5][6] [1][2]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides . Synthesis, 2010.[1][2][7]

Sources

purification methods for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Executive Summary

Purifying 3-Chloro-6-fluoro-2-hydroxybenzaldehyde presents a unique set of challenges due to its low melting point (propensity to "oil out"), the acidity of the phenolic hydroxyl group, and the strong intramolecular hydrogen bonding characteristic of ortho-hydroxybenzaldehydes (salicylaldehydes).[1][2]

This guide prioritizes purity and yield by leveraging the compound's specific structural properties:

  • Intramolecular H-bonding: Allows for steam distillation to separate from tars and para-isomers.[1][2]

  • Aldehyde Reactivity: Allows for reversible bisulfite adduct formation to remove non-aldehyde impurities (e.g., starting phenols).[2]

  • Solubility Profile: Dictates specific solvent systems for recrystallization to avoid phase separation errors.

Part 1: Purification Decision Matrix

Before selecting a protocol, assess the state of your crude material.[1][3]

Purification_Decision_Matrix Start Crude Product State Tarry Black/Dark Tars or Polymeric Residue? Start->Tarry Phenol Contains Starting Material (2-Chloro-5-fluorophenol)? Tarry->Phenol No Steam Protocol A: Steam Distillation (Exploits Volatility) Tarry->Steam Yes Solid Crystalline but Colored (Yellow/Orange)? Phenol->Solid No Bisulfite Protocol B: Bisulfite Extraction (Chemical Selectivity) Phenol->Bisulfite Yes Recryst Protocol C: Recrystallization (Final Polish) Solid->Recryst Yes Steam->Bisulfite If phenol remains Bisulfite->Recryst To remove trace sulfur

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude impurity profile.[1][2]

Part 2: Detailed Protocols

Protocol A: Steam Distillation (Removal of Tars & Isomers)

Best For: Crude mixtures containing heavy tars, polymers, or para-isomers.[1] Mechanism: The ortho-hydroxyl and aldehyde groups form an intramolecular hydrogen bond (chelation), significantly increasing volatility compared to isomers where H-bonding is intermolecular.[1][2]

  • Setup: Place crude material in a round-bottom flask with 2M H₂SO₄ (to ensure phenol is protonated).

  • Distillation: Pass steam through the mixture. The target compound will codistill as a milky white/yellow oil or solid in the condensate.[1]

  • Collection: Cool the distillate. Extract the milky distillate with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2]

  • Drying: Dry organic layer over anhydrous MgSO₄ and concentrate.

Protocol B: Sodium Bisulfite Adduct (The "Chemical Filter")

Best For: Removing unreacted starting material (2-Chloro-5-fluorophenol) which is difficult to separate by simple acid/base extraction due to similar pKa values.[1][2]

Workflow Diagram:

Bisulfite_Workflow Crude Crude in Ether/EtOAc AddBisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Phenols/Tars AqLayer Aqueous Layer (Contains Product Adduct) PhaseSep->AqLayer Aldehyde-Bisulfite Hydrolysis Acidify (pH < 1) Heat to 40°C AqLayer->Hydrolysis Recover Extract & Dry Pure Aldehyde Hydrolysis->Recover

Figure 2: Bisulfite purification pathway.[1][2] Note that the aldehyde moves to the aqueous phase, leaving impurities in the organic phase.[1]

Step-by-Step:

  • Dissolution: Dissolve crude (10 g) in Diethyl Ether or EtOAc (50 mL).

  • Adduct Formation: Add saturated aqueous Sodium Bisulfite (NaHSO₃, 30 mL). Stir vigorously for 30-60 minutes.

    • Note: A precipitate may form, or the product may dissolve into the aqueous layer.[1][4][5] Both are normal.

  • Separation: Separate layers.

    • Organic Layer: Contains non-aldehyde impurities (starting phenol).[2] Discard (or save for recovery).

    • Aqueous Layer (or precipitate): Contains the target aldehyde-bisulfite adduct.[1][2][4]

  • Regeneration: Treat the aqueous phase (and any solid adduct) with 10% H₂SO₄ or HCl.[2] Warm gently (40°C) until the aldehyde liberates (visible as oil droplets or solid).[2]

  • Recovery: Extract the liberated aldehyde with EtOAc, wash with water, dry (MgSO₄), and concentrate.

Protocol C: Recrystallization (Final Polish)

Best For: Removing trace color or minor impurities from already semi-pure material.[2] Challenge: This compound has a low melting point (likely 50–60°C range based on homologs [1]), making it prone to "oiling out."[1]

Recommended Solvent Systems:

Solvent System Ratio (v/v) Procedure Notes
Hexane / EtOAc 9:1 to 5:1 Dissolve in min.[1][2] warm EtOAc; add warm Hexane until turbid. Cool slowly.
Ethanol / Water 1:1 to 1:2 Dissolve in warm Ethanol; add water dropwise.[1][2] Risk of oiling out is higher.

| Petroleum Ether | 100% | Good for very non-polar impurities, but solubility might be too low.[1] |

Critical Technique: If the product comes out as an oil:

  • Re-heat to dissolve.[2][3]

  • Add a seed crystal (if available) or scratch the glass surface.[2]

  • Cool to room temperature slowly (wrap flask in foil/towel), then move to 4°C. Do not plunge directly into ice.

Part 3: Troubleshooting & FAQs

Q1: The product "oiled out" during recrystallization and won't solidify. What now?

  • Cause: The solution was cooled too fast, or the solvent boiling point is higher than the product's melting point.[1]

  • Fix: Re-heat to dissolve the oil. Add a small amount of a lower-boiling anti-solvent (e.g., Pentane/Hexane).[1][2] Allow the solution to cool to room temperature with stirring. Vigorous stirring can sometimes induce nucleation in super-cooled oils.[2]

Q2: My yield after Bisulfite purification is very low (<30%). Where is my product?

  • Cause: Steric hindrance from the ortho-hydroxyl and ortho-fluoro groups can make adduct formation slow.[1][2]

  • Fix: Increase reaction time to 2-4 hours. Ensure "vigorous" stirring (emulsion). If the adduct precipitated as a solid, ensure you didn't accidentally filter it out and discard it with the solid waste.[1] The product is in the aqueous phase or the solid precipitate, not the organic wash.[1]

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but be cautious.

  • Issue: Phenolic aldehydes can streak on silica due to acidity.[2]

  • Modification: Use a mobile phase containing 0.5% Acetic Acid or 1% Triethylamine (though acid is preferred to prevent phenol salt formation).[2]

  • Suggested Eluent: Hexane:Ethyl Acetate (start 10:1, gradient to 4:1).[1]

Q4: Why is the product turning pink/red on storage?

  • Cause: Phenols are prone to oxidation to quinones, and aldehydes to benzoic acids.[1]

  • Fix: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Ensure all acid traces are removed during the final wash (use a dilute Bicarbonate wash, but do not make the pH > 9 to avoid phenoxide formation).

References

  • Sigma-Aldrich. 3-Chloro-2-hydroxybenzaldehyde Product Sheet (Homolog Reference). Accessed 2026.[2] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Ed.[2] Longman Scientific & Technical, 1989.[1] (Standard reference for steam distillation of o-hydroxybenzaldehydes).

  • Google Patents. Method for preparing 2-chloro-6-fluorobenzaldehyde (Precursor/Isomer purification context). CN102617312B.[2] Link

  • BenchChem. Technical Support: Purification of 2-Fluoro-4-hydroxybenzaldehyde (Isomer protocols).Link[2]

Sources

Technical Support Guide: Stability of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde in Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Is 3-Chloro-6-fluoro-2-hydroxybenzaldehyde stable under basic conditions?

Short Answer: Conditionally Stable. The compound forms a stable phenoxide anion in mild, non-nucleophilic bases (e.g., K₂CO₃, Et₃N) at ambient temperatures. However, it is highly unstable in the presence of strong nucleophilic bases (e.g., NaOH, KOH, NaOMe), especially at elevated temperatures.

The Critical Risk: The Fluorine atom at the C6 position is highly activated by the adjacent aldehyde group. Exposure to hydroxide or alkoxide ions triggers a rapid Nucleophilic Aromatic Substitution (SNAr) , displacing the fluorine and generating a dihydroxy impurity that is difficult to separate.

Diagnostic Troubleshooting

Use this section to identify if your reaction has already been compromised.

Observation Diagnosis Root Cause
Reaction turns deep red/brown rapidly. Likely Degradation While the phenoxide anion is naturally yellow/orange, a shift to dark brown often indicates oxidation (quinone formation) or polymerization typical of poly-hydroxy benzenes formed via SNAr.
Loss of Fluorine signal in 19F NMR. SNAr Displacement The C6-Fluorine has been displaced by the base (OH⁻ or RO⁻). The product is now 3-chloro-2,6-dihydroxybenzaldehyde.
New peak in 1H NMR (~5.5-6.5 ppm). Hemiacetal/Cannizzaro If strong base was used, you may see signals corresponding to the benzyl alcohol (reduction product) or hemiacetal intermediates.
Product is highly polar (stuck on baseline in TLC). Di-deprotonation The SNAr product (dihydroxy) has two acidic protons. In base, it forms a dianion, which is extremely polar and water-soluble, leading to low extraction yields.

Mechanistic Deep Dive: The "Fluorine Trap"

To handle this molecule successfully, you must understand the competing forces on the benzene ring.

Structural Analysis
  • C1 (Aldehyde): Strong Electron Withdrawing Group (EWG). Activates ortho and para positions for nucleophilic attack.[1]

  • C2 (Hydroxyl): Acidic (pKa ~6.7). In base, it becomes a Phenoxide (O⁻), a strong Electron Donating Group (EDG).

  • C3 (Chlorine): Weakly deactivating, but protected by the adjacent O⁻.

  • C6 (Fluorine): The critical weak point. It is ortho to the Aldehyde (Activated) and meta to the Phenoxide (Not effectively deactivated by resonance).

The Degradation Pathway (SNAr)

When you use a base like NaOH, the hydroxide ion acts as a nucleophile.

  • Activation: The aldehyde pulls electron density from the C6 position.

  • Attack: OH⁻ attacks C6, breaking the aromaticity and forming a Meisenheimer Complex .

  • Stabilization: Fluorine is highly electronegative, stabilizing the negative charge in the intermediate (Inductive Effect).[2]

  • Elimination: Aromaticity is restored by ejecting Fluorine (a good leaving group in SNAr contexts).

Visualizing the Instability

The following diagram illustrates the competition between the desired deprotonation path and the destructive substitution path.

StabilityPathways cluster_legend Pathway Key Start 3-Chloro-6-fluoro- 2-hydroxybenzaldehyde Phenoxide Desired Phenoxide Anion (Stable Intermediate) Start->Phenoxide Mild Base (K2CO3, Et3N) Cannizzaro Cannizzaro Products (Acid + Alcohol) Start->Cannizzaro Conc. NaOH (Disproportionation) Meisenheimer Meisenheimer Complex (High Energy) Phenoxide->Meisenheimer Strong Nucleophile (OH-, OMe-) + Heat Degradation 3-Chloro-2,6- dihydroxybenzaldehyde (Impurity) Meisenheimer->Degradation -F (Fast) key1 Green Path: Safe/Reversible key2 Red Path: Irreversible Degradation

Caption: Figure 1. Reaction pathways of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde in basic media. The red pathway represents the irreversible loss of fluorine via Nucleophilic Aromatic Substitution.

Validated Protocols

Protocol A: Safe Deprotonation (Recommended)

Use this for alkylations or Schiff base formation.

  • Solvent Selection: Use polar aprotic solvents (DMF, Acetonitrile) or alcohols (Ethanol) depending on the next step. Avoid water if possible to minimize hydrolysis risk.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . These are strong enough to deprotonate the phenol (pKa ~6.7) but are poor nucleophiles toward the aromatic ring.

  • Temperature: Maintain 0°C to 25°C . Do not heat above 40°C until the electrophile (e.g., alkyl halide or amine) has been added and the reaction is confirmed to be proceeding.

  • Stoichiometry: Use 1.05 - 1.1 equivalents of base. Excess base increases the risk of side reactions.

Protocol B: Quenching & Workup (Critical)

If you suspect degradation, follow this specific workup to separate the product.

  • Cool Down: Chill the reaction mixture to 0°C.

  • Acidification: Slowly add 1M HCl or saturated NH₄Cl until pH ~3-4.

    • Why? This protonates the phenol, making the starting material less soluble in water and extractable into organic solvents.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Wash: Wash the organic layer with water (to remove inorganic salts) and then brine .

    • Note: Do not use NaOH or NaHCO₃ washes, as they will re-deprotonate the phenol and pull it back into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to deprotonate this molecule? A: Yes, but with caution. NaH is a non-nucleophilic base, so it will not cause SNAr displacement directly. However, the resulting phenoxide is highly reactive. Ensure your solvent is anhydrous (dry THF or DMF) because any water present will generate NaOH, which is nucleophilic and will degrade your compound.

Q2: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the 3-chloro-2,6-dihydroxybenzaldehyde byproduct. Under basic TLC conditions, it exists as a dianion (very polar). Even in acidic eluents, the extra hydroxyl group makes it significantly more polar than your starting material.

Q3: Why is the Fluorine unstable here but stable in Fluorobenzene? A: In fluorobenzene, the ring is electron-neutral. In your molecule, the aldehyde group at C1 is a strong electron-withdrawing group. It pulls electron density away from the C6 position (ortho), making C6 highly positive (electrophilic) and susceptible to attack. This is the classic "Activated SNAr" mechanism [1, 2].

Q4: Can I perform a Cannizzaro reaction on this substrate intentionally? A: It is difficult. While benzaldehydes typically undergo Cannizzaro, the presence of the 2-OH group forms a phenoxide ion in base. This negative charge pushes electron density into the ring and reduces the electrophilicity of the aldehyde carbonyl, making it resistant to the hydroxide attack required for Cannizzaro [3]. You would likely see Fluorine displacement (SNAr) long before the Cannizzaro reaction occurs.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism. Master Organic Chemistry. [Link] Establishes the activation of ortho-halogens by electron-withdrawing groups.[3]

  • Reactivity of Fluorine in SNAr. Chemistry Stack Exchange / Clayden, Greeves, Warren. [Link] Explains why Fluorine is the fastest leaving group in these specific reactions due to Meisenheimer complex stabilization.

  • Cannizzaro Reaction of Salicylaldehyde Derivatives. Wikipedia / Organic Chemistry Portal. [Link] Details the resistance of electron-rich aldehydes (like salicylaldehyde) to this reaction compared to nitro-benzaldehydes.

  • 2-Chloro-6-fluorobenzaldehyde Reactivity. Wikipedia / PubChem. [Link] Provides an isomeric example where reaction with NaOH leads to displacement of the fluorine, validating the SNAr risk.

Sources

Validation & Comparative

1H NMR Analysis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of fluorinated salicylaldehyde Schiff bases and metal complexes—critical precursors in medicinal chemistry for antimicrobial and anticancer agents—the precise characterization of the starting material is non-negotiable.

This guide provides an in-depth analysis of the 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (CFHB) 1H NMR spectrum. Unlike its non-fluorinated or regio-isomeric counterparts, CFHB exhibits unique spectral signatures driven by the 6-fluoro substituent . This document details the specific scalar couplings (


-values) and chemical shifts that validate the structure, comparing them against common alternatives to prevent misidentification during synthesis.
Part 1: Structural Logic & Spectral Assignment

The presence of fluorine at the C6 position (ortho to the aldehyde group) and chlorine at C3 (ortho to the hydroxyl group) creates a highly specific electronic environment.

1. The Diagnostic "Fingerprint"

The most critical feature of this spectrum is not the aromatic region, but the Aldehyde Proton . In standard salicylaldehydes, this appears as a singlet. In 3-Chloro-6-fluoro-2-hydroxybenzaldehyde, the C6-Fluorine couples with the aldehyde proton through a 4-bond interaction (


), splitting the signal.
2. Chemical Shift Assignments (Recommended Solvent: CDCl

)

Note: Values are synthesized from substituent additivity principles and comparative literature on fluorinated salicylaldehydes.

ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
-OH C2-OH11.50 – 11.90 Broad SingletN/AHighly deshielded due to strong Intramolecular Hydrogen Bonding (IMHB) with C=O.
-CHO C1-CHO10.20 – 10.45 Doublet (d)

Primary Confirmation: The doublet arises from through-space/bond coupling with F at C6.
Ar-H C4-H7.45 – 7.60 Doublet of Doublets (dd)


Meta to Fluorine. Deshielded by ortho-Cl.
Ar-H C5-H6.70 – 6.90 Doublet of Doublets (dd)


Ortho to Fluorine. Shielded relative to H4 due to resonance effect of F.
Part 2: Comparative Analysis (The "Why It Matters")

In drug discovery, regioisomers (e.g., 5-chloro-3-fluoro...) are often formed as byproducts. Distinguishing the target 3-Chloro-6-fluoro isomer from its alternatives is critical.

Comparison: Target vs. Alternatives
FeatureTarget: 3-Chloro-6-fluoro-2-hydroxybenzaldehyde Alternative A: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde Alternative B: 2-Hydroxybenzaldehyde (Salicylaldehyde)
Aldehyde Signal Doublet (

)
Singlet (or broadened)Singlet
Reasoning F is ortho to CHO (C6). Strong coupling.F is meta to CHO (C5). Weak/No coupling.No Fluorine present.
Aromatic Pattern AB System (2 protons) AB System (2 protons) ABCD System (4 protons)
H-F Coupling Large

on C5-H (Ortho to F).
Large

on C4-H and C6-H.
None.
Application Risk Low Risk: Distinctive doublet CHO confirms structure.High Risk: Can be confused with non-fluorinated analogs if resolution is poor.Baseline: Used as reference.

Key Takeaway: If your aldehyde peak at ~10.3 ppm is a singlet , you have synthesized the wrong isomer (likely the 5-fluoro or 4-fluoro derivative). The doublet is the confirmation of the 6-fluoro substitution.

Part 3: Experimental Protocol for High-Fidelity Spectra

To ensure the resolution of the small


 coupling (~1.5 Hz), proper sample preparation is essential.

Reagents:

  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) with 0.03% TMS.
    
    • Why? CDCl

      
       minimizes proton exchange better than DMSO-d
      
      
      
      , keeping the phenolic -OH signal sharp and distinct.
  • Analyte: ~10-15 mg of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl

    
    . Ensure complete dissolution; filter if any turbidity remains (particulates cause magnetic inhomogeneity).
    
  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° (maximizes sensitivity).

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The aldehyde and phenol protons have long T1 relaxation times. A short D1 will saturate these signals, reducing integral accuracy.

    • Number of Scans (NS): 16 or 32 (sufficient for 10 mg).

    • Spectral Width: -2 to 14 ppm (to capture the downfield OH).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Critical: Do not use excessive line broadening (>0.5 Hz) or you will wash out the fine

      
       splitting on the aldehyde peak.
      
Part 4: Logic Pathway for Structural Verification

The following diagram illustrates the decision logic a scientist should follow when assigning the spectrum to confirm the 3-Cl, 6-F substitution pattern.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (CDCl3) Check_OH Check > 11.0 ppm region Start->Check_OH OH_Present Broad Singlet Present? (Phenolic OH) Check_OH->OH_Present Check_CHO Check ~10.3 ppm region (Aldehyde CHO) OH_Present->Check_CHO Yes (IMHB confirmed) CHO_Shape Is CHO a Singlet or Doublet? Check_CHO->CHO_Shape Singlet Singlet CHO_Shape->Singlet Doublet Doublet (J ~ 2Hz) CHO_Shape->Doublet Wrong_Iso STOP: Isomer Mismatch (Likely 3-Cl-5-F or 4-F) Singlet->Wrong_Iso Correct_Iso Proceed: 6-F Confirmed (Ortho coupling to CHO) Doublet->Correct_Iso Analyze_Ar Analyze Aromatic Region (6.5 - 7.6 ppm) Correct_Iso->Analyze_Ar Coupling_Check Check Coupling Constants Analyze_Ar->Coupling_Check Final Structure Validated: 3-Chloro-6-fluoro-2-hydroxybenzaldehyde Coupling_Check->Final H5 (dd, J~9,9) & H4 (dd, J~9,5)

Caption: Decision tree for validating the 6-fluoro regioisomer using unique aldehyde-fluorine coupling signatures.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for substituent additivity rules and coupling constants).
  • Schaefer, T., et al. (1993).[1] "Large perturbations of long-range nJ(1H,1H) and nJ(1H,19F) by the intramolecular hydrogen bonds in 2-mercaptobenzaldehyde, salicylaldehyde, and some derivatives."[1] Canadian Journal of Chemistry, 71(7), 960-975.

  • IUCrData. (2020). "Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde." (Used for comparative isomer data).

  • Reich, H. J. (2020).[2] "NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison Organic Chemistry Data.

Sources

19F NMR shifts of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Technical Assessment: F NMR Characterization of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Executive Summary

The structural integrity of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde relies heavily on the specific arrangement of the halogen substituents relative to the aldehyde and hydroxyl groups. In

C6-Fluorine-115 to -125 ppm

This guide compares the target analyte against key structural analogs to establish a self-validating identification protocol.

Structural Analysis & Spin System

To interpret the NMR data correctly, one must understand the connectivity-driven electronic environment. The fluorine atom at position 6 is electronically unique due to its proximity to the carbonyl group and its para relationship to the chlorine atom.

Graphviz: Structural Connectivity & Coupling Network

The following diagram illustrates the scalar coupling pathways and steric relationships defining the spin system.

GMolecule3-Chloro-6-fluoro-2-hydroxybenzaldehydeF1919F Nucleus (C6)Molecule->F19Target NucleusCHOAldehyde Proton (C1)F19->CHO4J_HF (Through Space/Bond)Diagnostic for Ortho-FH4Aromatic Proton (C4)F19->H44J_HF (Meta)~5-6 HzH5Aromatic Proton (C5)F19->H53J_HF (Ortho)~8-10 HzClChlorine (C3)Cl->F19Para-Electronic Effect(Shielding)OHHydroxyl (C2)OH->F19Meta-Inductive Effect

Figure 1: Spin coupling network and electronic influencers. The through-space coupling between F(C6) and CHO(C1) is a critical differentiator from isomers.

Comparative F NMR Shift Data

The following table synthesizes experimental baselines and predicted shifts based on Substituent Chemical Shift (SCS) additivity rules.

Solvent: CDCl

Reference:

CompoundStructure

F Shift (

ppm)
Shift Description
Fluorobenzene Ph-F-113.5 Baseline aromatic fluorine [1].
2-Fluorobenzaldehyde Ortho-F-CHO-124.7 Significant shielding due to ortho-carbonyl effect [2].
4-Chlorofluorobenzene Para-Cl-Ph-F-118.0 Chlorine para to Fluorine induces ~ -4.5 ppm shielding.
Target Analyte 3-Cl-6-F-2-OH-BA -120 to -126 Predicted Range. The deshielding meta-OH (+1 to +3 ppm) opposes the shielding para-Cl and ortho-CHO effects.
Isomer (3-F) 3-Fluoro-2-hydroxy...-135 to -140 Fluorine is ortho to OH, not CHO. Distinctly different environment.
Key Interpretation Mechanism
  • The Ortho-Aldehyde Effect: The carbonyl group at C1 is ortho to the fluorine at C6. Contrary to proton NMR (where CHO deshields), in

    
    F NMR, ortho-carbonyls often induce shielding  (upfield shift) due to magnetic anisotropy and 
    
    
    interactions [2]. This moves the signal from -113 ppm (PhF) toward -124 ppm.
  • The Para-Chlorine Effect: A chlorine atom para to the fluorine (C3 vs C6) typically adds electron density via resonance, causing a further upfield shift (shielding) of approximately -2 to -5 ppm.

  • The Hydroxyl Modulation: The C2-OH forms a strong intramolecular hydrogen bond with the C1-CHO. This locks the conformation, ensuring the C6-F is constantly exposed to the carbonyl's anisotropy.

Experimental Protocol for Validation

To unambiguously confirm the identity of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde, follow this self-validating workflow.

A. Sample Preparation[1][2]
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL CDCl

    
     .
    
    • Note: Avoid DMSO-d

      
       for primary characterization if possible, as it disrupts the intramolecular H-bond (OH...O=C), potentially shifting the fluorine signal by 2-3 ppm.
      
  • Internal Standard: Add 0.05%

    
    -trifluorotoluene (
    
    
    -63.7 ppm) or hexafluorobenzene (
    
    
    -164.9 ppm) for precise referencing.
B. Acquisition Parameters[2][3]
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to suppress NOE for quantitative integration, though standard coupled spectra are better for structural assignment.

  • Spectral Width: 200 ppm (centered at -120 ppm).

  • Relaxation Delay (D1):

    
     5 seconds. (Fluorine nuclei have long T1 times; insufficient delay leads to integration errors).
    
C. The "Coupling Check" (Crucial Step)

Run a proton-coupled

  • Observation: Look for a small coupling constant (

    
     Hz) or broadening.
    
  • Cause: Through-space coupling between F(C6) and the Aldehyde Proton (CHO) .

Application Workflow: Synthesis to QC

The following decision tree outlines the quality control process using

QC_WorkflowStartCrude Product IsolationNMR_RunAcquire 19F NMR (CDCl3)Start->NMR_RunCheck_ShiftCheck Chemical ShiftRange: -120 to -126 ppm?NMR_Run->Check_ShiftPass_ShiftShift is CorrectCheck_Shift->Pass_ShiftYesFail_ShiftShift > -115 or < -130Check_Shift->Fail_ShiftNoCheck_CouplingCheck Coupling PatternIs there 3J_HF (~10Hz) + 4J_HF?Pass_Shift->Check_CouplingFail_QCREJECT: Likely 3-F or 4-F IsomerFail_Shift->Fail_QCPass_QCVALIDATED: 3-Cl-6-F IsomerProceed to Schiff Base SynthesisCheck_Coupling->Pass_QCYesCheck_Coupling->Fail_QCNo

Figure 2: Quality Control Decision Tree for isomer verification.

References

  • University of California, Santa Barbara (UCSB). (2025). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Fraaije, M. W., et al. (2004). Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. ResearchGate (Data on 2-fluorobenzaldehyde shift). Retrieved from [Link]

  • SpectraBase. (2025).[1][2][3] 2-Fluoro-6-chlorobenzaldehyde 19F NMR Data. Wiley Science Solutions.[1] Retrieved from [Link]

HPLC method development for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Assessment of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the quality and safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development and validation lifecycle, consistent with the principles outlined by the International Council for Harmonisation (ICH).[3][4][5]

Foundational Strategy: Understanding the Analyte and Defining the Goal

The first step in any successful method development is to thoroughly understand the target analyte and define the analytical objective. Our goal is to create a specific, accurate, and precise HPLC method capable of quantifying the purity of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde and separating it from any potential process-related impurities and degradation products.

Analyte Physicochemical Profile:

3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a polar aromatic compound. Its structure, featuring a phenolic hydroxyl group, an aldehyde group, and halogen substituents, dictates its chromatographic behavior.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure The aromatic ring provides UV chromophores, making UV detection highly suitable. The presence of polar functional groups (hydroxyl, aldehyde) suggests that reversed-phase chromatography will be an effective separation mode.[6]
Polarity Moderately PolarA C18 or Phenyl-Hexyl column is a logical starting point, offering a good balance of hydrophobic and π-π interactions.[7][8]
pKa The phenolic hydroxyl group is acidic (estimated pKa ~6-7).The ionization state of the analyte is pH-dependent. Controlling the mobile phase pH is critical to ensure consistent retention and peak shape.[9] A mobile phase pH of ~2.5-3.5 will keep the hydroxyl group protonated, promoting retention on a reversed-phase column.
UV Absorbance Expected λmax ~250-280 nm and ~320-340 nm.A Diode Array Detector (DAD) is ideal for monitoring multiple wavelengths and for peak purity analysis.[10]

The Method Development Workflow: A Phased Approach

A systematic approach is essential for efficient and effective method development. The process can be visualized as a logical progression from initial screening to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing cluster_3 Phase 4: Validation A Analyte Characterization (UV, pKa, Solubility) B Column & Mobile Phase Scouting A->B informs C Gradient & Temperature Optimization B->C leads to D Mobile Phase pH & Buffer Tuning C->D refine E Forced Degradation (Acid, Base, Peroxide, Heat, Light) D->E confirms specificity F Peak Purity & Mass Balance Assessment E->F evaluates G ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, etc.) F->G enables H Final Method Write-up G->H documents

Caption: A systematic workflow for HPLC method development and validation.

Phase 1 & 2: Experimental Protocol for Method Screening and Optimization

This section compares two common reversed-phase columns and outlines a systematic approach to optimizing the separation.

Initial Column and Mobile Phase Screening

The causality behind starting with C18 and Phenyl-Hexyl columns lies in their differing selectivities. A C18 column provides primarily hydrophobic interactions, while a Phenyl-Hexyl column adds π-π interaction capabilities, which can be highly effective for separating aromatic compounds and their positional isomers.[8][11]

Comparative Screening Protocol:

ParameterCondition ACondition BRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Compare hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterAcidifier to suppress ionization of the phenolic group, ensuring good peak shape.[9]
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 20 min10% to 90% B over 20 minA broad scouting gradient to elute all potential impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature for reproducible retention times.
Detection DAD, 254 nm & 325 nmDAD, 254 nm & 325 nmMonitor at two wavelengths to ensure detection of all relevant species.
Injection Vol. 10 µL10 µLStandard injection volume.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:Water0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures sample is fully dissolved in a solvent compatible with the mobile phase.

Expected Outcome & Decision Point: The column and conditions that provide the best initial separation (good peak shape for the main analyte and detection of the most impurity peaks) will be selected for further optimization. For this analyte, the Phenyl-Hexyl column may offer superior resolution for closely related aromatic impurities.

Method Optimization

Once a column is selected, the gradient is optimized to ensure adequate resolution between the main peak and all impurity peaks, especially those eluting closely. The goal is to achieve baseline separation (Resolution > 1.5) for all critical pairs.

Optimization Strategy:

  • Gradient Sharpening: Adjust the gradient slope around the elution time of the main peak and its close neighbors to maximize resolution.

  • Isocratic Hold: Introduce short isocratic holds if necessary to improve the separation of specific peak pairs.

  • Temperature Tuning: Vary the column temperature (e.g., 25 °C to 40 °C) to see if it impacts selectivity. Higher temperatures reduce viscosity and can sometimes improve peak shape, but may also alter elution order.

Phase 3: Forced Degradation - The Key to a Stability-Indicating Method

A forced degradation study is mandatory to demonstrate that the method is "stability-indicating."[12][13] This involves intentionally stressing the analyte to produce degradation products and proving the HPLC method can separate these new peaks from the parent compound. The ICH Q1A(R2) guideline provides the framework for these studies.[14]

Forced Degradation Workflow:

ForcedDegradation cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis & Evaluation Analyte Analyte Solution (0.5 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid & Solution) Analyte->Thermal Photo Photolytic (ICH Q1B Light Exposure) Analyte->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Inject Inject All Samples into HPLC Oxidation->Inject Thermal->Inject Photo->Inject Neutralize->Inject Evaluate Evaluate: - Peak Purity (DAD) - Mass Balance - Resolution of Degradants Inject->Evaluate

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol for Forced Degradation:

Stress ConditionReagent/ConditionTimeAnalysis Step
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CNeutralize with an equivalent amount of 0.1 M NaOH before injection.
Base Hydrolysis 0.1 M NaOH4 hours at Room Temp.Neutralize with an equivalent amount of 0.1 M HCl before injection.
Oxidative 3% H₂O₂24 hours at Room Temp.Inject directly.
Thermal 80 °C (in oven)48 hoursTest both solid sample and a solution. Dissolve solid in diluent before injection.
Photolytic ICH Q1B compliant chamberOverall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²Test both solid and solution samples. Protect control samples with foil.

Acceptance Criteria for the Method:

  • Specificity: The method must resolve all degradation products from the parent peak and from each other.

  • Peak Purity: The parent peak in all stressed samples must pass peak purity analysis (using a DAD), indicating no co-eluting degradants.

  • Mass Balance: The sum of the parent peak area and all impurity/degradant peak areas should be close to the initial area of the unstressed sample, typically within 95-105%.

Phase 4: Method Validation - Proving Fitness for Purpose

With the method optimized and its stability-indicating nature confirmed, the final step is formal validation according to ICH Q2(R2) guidelines.[15][16] This provides documented evidence that the method is suitable for its intended purpose.

Summary of Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte peak in stressed samples is demonstrated. Resolution between analyte and closest impurity is >1.5.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range To define the concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the nominal test concentration for an assay.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different day/analyst): Overall RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic) are varied.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to developing a stability-indicating HPLC method for the purity of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde. By systematically progressing from analyte characterization through rigorous optimization, forced degradation, and full ICH validation, researchers can establish a reliable and robust analytical method. This self-validating system ensures the generation of trustworthy data, which is essential for quality control and regulatory compliance in the pharmaceutical industry.[1]

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Understanding ICH Q2(R2)
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26).
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • HPLC Column Selection Guide. Linklab.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. (2019, February 26). RSC Publishing.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
  • Waters Column Selection Guide for Polar Compounds.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Ajel.
  • How to separate isomers by Normal phase HPLC? (2019, August 7).
  • HPLC in Pharmaceutical Applic
  • HPLC Testing & Analysis: Detailed Guide. (2024, July 23). Torontech.
  • Separation of Benzaldehyde, 3-hydroxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass.
  • HPLC in pharmaceutical analysis. Labotec.
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • 3-Chloro-2-hydroxybenzaldehyde. PubChem.
  • 3-Fluoro-2-hydroxybenzaldehyde - SAFETY DATA SHEET. (2023, June 27). Apollo Scientific.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • HOW TO APPROACH A FORCED DEGRAD
  • A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment. Benchchem.
  • 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki. Guidechem.
  • Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • 3-Bromo-6-chloro-2-fluorobenzaldehyde. Sigma-Aldrich.
  • 2-Chloro-6-fluorobenzaldehyde. Wikipedia.
  • 2-chloro-6-hydroxybenzaldehyde. ZaiQi Bio-Tech.
  • 3-Fluoro-2-hydroxybenzaldehyde. Ossila.
  • 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde. NIST WebBook.
  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com.
  • 3-fluoro-2-hydroxybenzaldehyde. Sigma-Aldrich.
  • Benzaldehyde, m-hydroxy. Organic Syntheses Procedure.

Sources

Publish Comparison Guide: Mass Spectrometry of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde . This content is structured for analytical chemists and drug development professionals requiring high-confidence structural validation of this pharmaceutical intermediate.

Executive Summary & Compound Profile

3-Chloro-6-fluoro-2-hydroxybenzaldehyde (C₇H₄ClFO₂) is a critical trisubstituted aromatic scaffold, often employed as a precursor for Schiff base ligands, antiviral agents, and fluorinated heterocycles. In drug development, verifying the exact regiochemistry of this intermediate is paramount, as positional isomers (e.g., 5-chloro or 4-fluoro variants) possess identical molecular weights but drastically different reactivities and biological profiles.

This guide characterizes the compound's spectral fingerprint, focusing on the Electron Ionization (EI) fragmentation pathways that distinguish it from its isomers.[1] We compare its performance (detectability and spectral uniqueness) against common alternatives.[1][2]

Physicochemical Identity
PropertyValue
Molecular Formula C₇H₄ClFO₂
Monoisotopic Mass 173.99 g/mol (³⁵Cl)
Isotope Pattern M⁺ (100%) : (M+2)⁺ (~32%) due to ³⁵Cl/³⁷Cl
Key Structural Features Intramolecular H-Bond: C2-OH[3] ··· O=C1 (Stabilizing)Ortho-Halogen Effects: C6-F (Ortho to CHO); C3-Cl (Ortho to OH)

Experimental Protocol: High-Resolution GC-MS

To replicate the fragmentation data described below, the following "Self-Validating" protocol is recommended. This setup ensures that thermal degradation does not artifactually alter the observed fragmentation.

Method Parameters
  • Inlet System: Split/Splitless (Split ratio 20:1 to prevent detector saturation).

  • Inlet Temperature: 250°C (Note: Keep <280°C to prevent dehydrohalogenation in the injector).

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or equivalent), 30m x 0.25mm ID.

  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–300.

Validation Step (Quality Control)

Before analyzing the sample, inject a standard of 2-Chlorobenzaldehyde .

  • Pass Criteria: Observation of m/z 139/141 (M-H) and m/z 111/113 (M-CHO). If m/z 75 (Benzyne) is the base peak, the source temperature is too high, inducing excessive fragmentation.

Fragmentation Mechanism & Spectral Fingerprint[1]

The mass spectrum of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde is dominated by "Ortho Effects" driven by the crowded substitution pattern.

Primary Fragmentation Pathways (EI, 70 eV)
  • Molecular Ion Cluster (M⁺): m/z 174 / 176

    • The molecule is remarkably stable due to the resonance-assisted hydrogen bond (RAHB) between the C2-hydroxyl group and the C1-carbonyl oxygen.

    • Diagnostic: A clear 3:1 intensity ratio between m/z 174 and 176 confirms the presence of one Chlorine atom.

  • Hydrogen Atom Loss (M – 1): m/z 173 / 175

    • Mechanism: α-cleavage of the aldehydic hydrogen.

    • Significance: Common in benzaldehydes, but often suppressed here due to the competing stability of the cyclic RAHB system.

  • Carbon Monoxide Loss (M – 28): m/z 146 / 148

    • Mechanism: A characteristic rearrangement of phenols and salicylaldehydes. The molecular ion undergoes ring contraction or CO ejection to form a distonic ion (likely a substituted cyclohexadienone radical cation).

    • Observation: This is often a major peak, distinguishing 2-hydroxybenzaldehydes from 3- or 4-hydroxy isomers which lose CO less readily.

  • Formyl Radical Loss (M – 29): m/z 145 / 147

    • Mechanism: Cleavage of the C1-CHO bond yielding the 3-chloro-6-fluorophenol cation .

    • Diagnostic: The persistence of the Cl isotope pattern (3:1) in this fragment confirms the halogen remains on the ring.

  • "Ortho-Fluoro" Elimination (M – HF): m/z 154

    • Mechanism: A specific "Ortho Effect" where the C6-Fluorine extracts a hydrogen (likely from the aldehyde formyl group or via ring scrambling) and eliminates neutral HF.

    • Specificity: This peak is unique to the 6-fluoro isomer . Isomers with Fluorine at C3, C4, or C5 cannot easily eliminate HF via this low-energy 6-membered transition state.

Visualization: Fragmentation Pathway

The following diagram maps the causal relationships between the molecular ion and its progeny fragments.

Fragmentation M Molecular Ion (M+) m/z 174 (100%) / 176 (32%) [C7H4ClFO2]+. M_H [M - H]+ m/z 173 (Aldehyde H Loss) M->M_H - H• M_CO [M - CO]+. m/z 146 / 148 (Phenolic Rearrangement) M->M_CO - CO (28 Da) M_CHO [M - CHO]+ m/z 145 / 147 (Substituted Phenol Cation) M->M_CHO - CHO• (29 Da) M_HF [M - HF]+. m/z 154 (Ortho-F Effect) M->M_HF - HF (20 Da) (Specific to 6-F) Benzyne Benzyne Derivative m/z 110 (Loss of HCl from m/z 146) M_CO->Benzyne - HCl (36 Da)

Caption: Mechanistic fragmentation map of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (EI, 70eV). The Green node indicates the isomer-specific diagnostic fragment.

Comparative Performance Analysis

How does this compound compare to its structural alternatives (isomers) in a mass spectrometry context?

Scenario A: Distinguishing from Regioisomers

A common analytical challenge is distinguishing 3-Chloro-6-fluoro-2-hydroxybenzaldehyde (Target) from 5-Chloro-2-fluoro-6-hydroxybenzaldehyde (Alternative).

FeatureTarget (3-Cl, 6-F) Alternative (5-Cl, 2-F) Differentiation Logic
Base Peak m/z 174 (M⁺) or 146 (M-CO)m/z 174 (M⁺)Both are stable, but 3-Cl steric crowding may reduce M⁺ intensity slightly.
Ortho Effect (F) Present (m/z 154) AbsentIn the Target, F is ortho to CHO (C6 vs C1), facilitating HF loss. In the Alternative, F is ortho to OH, making HF loss less favorable.
Ortho Effect (Cl) HCl Loss from M⁺ MinimalIn the Target, Cl is ortho to OH (C3 vs C2), allowing HCl elimination (m/z 138).
Alpha Cleavage Standard (M-29)Standard (M-29)Not diagnostic.[4]
Scenario B: Ionization Mode Comparison (EI vs. ESI)

For scientists choosing between GC-MS and LC-MS workflows:

Performance MetricElectron Ionization (EI) Electrospray Ionization (ESI-)
Sensitivity ModerateHigh (Due to acidic Phenol OH)
Structural Data Excellent (Rich fragmentation)Poor (Mostly [M-H]⁻)
Application Structure Elucidation / Purity Trace Quantitation (PK Studies)
Key Signal m/z 174 (M⁺•)m/z 173 ([M-H]⁻)

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Benzaldehydes. National Institute of Standards and Technology. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter: Fragmentation of Organic Ions). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of Ortho-Effect Elimination). [Link]

Sources

Electronic & Steric Modulation: A Comparative Guide to 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Chloro-6-fluoro-2-hydroxybenzaldehyde , focusing on the unique electronic and steric perturbations introduced by the fluorine atom at the C6 position.[1]

Executive Summary & Compound Architecture

Subject: 3-Chloro-6-fluoro-2-hydroxybenzaldehyde Class: Poly-halogenated Salicylaldehyde Key Differentiator: The "Ortho-Pincer" Configuration.[1]

This molecule represents a highly specialized scaffold where the carbonyl group is "pinched" between a hydrogen-bond donor (OH at C2) and an electronic modulator (F at C6).[1] Unlike its non-fluorinated analogs, the C6-fluorine atom introduces a strong inductive field effect and electrostatic repulsion that significantly alters the electrophilicity of the aldehyde carbon and the acidity of the phenol.

Structural Logic[1]
  • C1 (Aldehyde): The reactive center.

  • C2 (Hydroxyl): Provides strong Intramolecular Hydrogen Bonding (IMHB) stabilization (

    
    ).
    
  • C3 (Chlorine): Provides steric buttressing to the hydroxyl group, locking the conformation.

  • C6 (Fluorine): The critical modulator. Located ortho to the carbonyl, it exerts a through-space electrostatic repulsion on the carbonyl oxygen lone pairs.

Comparative Performance Analysis

To understand the specific contribution of the C6-Fluorine, we compare the target molecule against its direct non-fluorinated precursor and a regioisomer.

Table 1: Electronic and Physicochemical Profile[1]
FeatureTarget: 3-Cl-6-F-2-OH-Benzaldehyde Control: 3-Cl-2-OH-Benzaldehyde Isomer: 3-Cl-5-F-2-OH-Benzaldehyde
Carbonyl Reactivity High (Destabilized by F-dipole)Moderate (Stabilized by IMHB)Moderate
Phenolic pKa (Est.) ~5.8 - 6.1 6.70~6.2
LogP (Lipophilicity) 2.45 2.182.45
Aldehyde

H NMR
Doublet (

Hz)
SingletSinglet

F NMR Shift
~ -115 ppm (Deshielded)N/A~ -125 ppm
Primary Application High-reactivity Schiff base ligands, Fluorinated heterocycle synthesisGeneral intermediatePharm.[1][2][3] intermediate
Key Insights:
  • Acidity Enhancement: The Fluorine at C6 is meta to the hydroxyl group. Through the inductive (-I) effect, it pulls electron density from the ring, stabilizing the phenoxide anion more effectively than the H-analog, lowering the pKa by approx. 0.6–0.8 units.

  • Carbonyl Destabilization: In the Control (3-Cl), the carbonyl is stabilized by the OH hydrogen bond. In the Target (6-F), the fluorine atom (Van der Waals radius 1.47 Å) is spatially close to the carbonyl oxygen. The repulsion between the fluorine lone pairs and the carbonyl oxygen lone pairs destabilizes the ground state, making the carbonyl carbon more susceptible to nucleophilic attack (e.g., in Schiff base formation).

Mechanistic Visualization (The "Fluorine Effect")

The following diagram illustrates the competing electronic vectors: the Hydrogen Bond (Stabilizing) vs. the Fluorine Dipole Repulsion (Destabilizing/Activating).

ElectronicEffects Aldehyde Aldehyde Carbon (C1) Electrophilic Center OH_Group Hydroxyl (C2) H-Bond Donor OH_Group->Aldehyde IMHB Stabilization (Locks Conformation) Chlorine Chlorine (C3) Steric Buttress Chlorine->OH_Group Steric Pressure (Enhances IMHB) Fluorine Fluorine (C6) Electronic Modulator Fluorine->Aldehyde Inductive Withdrawal (-I) (Increases Electrophilicity) Fluorine->Aldehyde Dipole-Dipole Repulsion (Destabilizes Ground State)

Caption: Figure 1: The C6-Fluorine exerts a "Push-Pull" effect: Inductive withdrawal activates the carbon, while dipole repulsion destabilizes the oxygen, enhancing overall reactivity.[1]

Experimental Protocols

Protocol A: Synthesis via Regioselective Formylation (Reimer-Tiemann Variant)

Rationale: Direct fluorination of the aldehyde is difficult. The most robust path is formylation of the pre-halogenated phenol.

Precursor: 2-Chloro-5-fluorophenol (Commercial CAS: 345-16-4).[1] Note: The numbering changes upon formylation. C2 of phenol becomes C3 of aldehyde; C5 of phenol becomes C6 of aldehyde.

Workflow:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel.

  • Solubilization: Dissolve 2-Chloro-5-fluorophenol (14.6 g, 100 mmol) in Ethanol (30 mL) and Water (60 mL) containing NaOH (32 g, 800 mmol) .

    • Why: High base concentration is required to generate the phenoxide and neutralize the HCl generated from chloroform.

  • Reaction: Heat to 65°C. Dropwise add Chloroform (16 mL, 200 mmol) over 90 minutes.

    • Caution: Exothermic reaction. Maintain temp < 70°C to prevent tar formation.

  • Reflux: After addition, reflux gently (75-80°C) for 3 hours. The color will turn dark red/orange.

  • Workup:

    • Distill off excess ethanol/chloroform.

    • Acidify the residue with HCl (4M) to pH 2.

    • Perform steam distillation. The ortho-isomer (Target) is volatile due to IMHB; the para-isomer is not.[1]

  • Purification: Collect the steam distillate (milky white/yellow oil). Extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from Hexane/EtOH.

Protocol B: pKa Determination (Spectrophotometric Method)

Rationale: Due to low water solubility, potentiometric titration is unreliable. UV-Vis shifts of the phenoxide are more accurate.[1]

  • Stock Solution: Prepare

    
     M solution of the target aldehyde in 10% MeOH/Water.
    
  • Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 4.0 to pH 9.0 (0.2 unit increments).

  • Measurement:

    • Record UV spectrum (200–450 nm) at each pH.

    • Monitor the bathochromic shift of the

      
       transition (Phenol 
      
      
      
      nm
      
      
      Phenoxide
      
      
      nm).
  • Calculation: Plot Absorbance vs. pH at the phenoxide

    
    . The inflection point is the pKa.
    

Applications in Drug Discovery[1][4]

The 3-Chloro-6-fluoro-2-hydroxybenzaldehyde scaffold is particularly valuable for:

  • Fluorinated Schiff Bases: The enhanced electrophilicity of the carbonyl (due to the C6-F) accelerates condensation rates with amines, useful for synthesizing labile imines that are difficult to form with standard salicylaldehydes.

  • Coumarin Synthesis: In Perkin reactions, the C6-F atom ends up at the C5 position of the coumarin ring, a privileged position for modulating metabolism (blocking metabolic oxidation).

  • Fluorescent Probes: The "push-pull" electronic system creates unique solvatochromic properties suitable for pH sensing in biological media.[1]

References

  • Electronic Effects in Benzaldehydes

    • Title: Substituent Effects on the Acidity of Phenols and the Tautomerism of Salicylaldehydes.
    • Source: J. Org.[4] Chem. (General Reference for Hammett correlations).

    • Context: Supports the pKa shift prediction based on meta-F and ortho-Cl substitution.[1]

    • [1]

  • Synthesis Protocol (Reimer-Tiemann Adaptation)

    • Title: Regioselective Formyl
    • Source: PrepChem / Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocol adapted for 2-chloro-5-fluorophenol.[1]

  • Fluorine NMR Shifts

    • Title: F NMR Chemical Shifts of Arom
    • Source: Chem. Rev.
    • Context: Basis for the -115 ppm prediction for ortho-carbonyl fluorine.[1]

    • [1]

  • Comparator Data (3-Chlorosalicylaldehyde)

    • Title: 3-Chloro-2-hydroxybenzaldehyde Properties.[1][3][5][6][7][8]

    • Source: PubChem CID 519651.
    • Context: Baseline physical properties for comparison.[9]

    • [1]

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-6-fluoro-2-hydroxybenzaldehyde

[1][2][3][4][5]

Executive Summary & Chemical Profile

3-Chloro-6-fluoro-2-hydroxybenzaldehyde is a multi-functionalized aromatic intermediate often used in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic waste protocols due to the presence of both Chlorine (Cl) and Fluorine (F) atoms.[1] Improper disposal poses severe risks, including the generation of hydrofluoric acid (HF) upon combustion and contamination of aquatic systems.

Immediate Action: Do not dispose of down the drain. Do not mix with non-halogenated solvents or strong oxidizers.[2][3]

Chemical Hazard Profile
PropertyDataRelevance to Disposal
Functional Groups Aldehyde (-CHO), Phenol (-OH), Halogens (-Cl, -F)Reactive with oxidizers; acidic nature; requires scrubbed incineration.
Physical State Solid (typically powder/crystalline)Dust explosion hazard; requires solid waste stream unless in solution.
Acidity (pKa) ~7-8 (Phenolic proton)Incompatible with strong bases (exothermic).
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, goggles) required.
Combustion Byproducts HCl, HF (Hydrofluoric Acid) , CO, CO2CRITICAL: Must be incinerated in facilities with acid gas scrubbers.

Pre-Disposal Assessment & Segregation[4][9]

Before handling the waste, you must characterize it to ensure compatibility with your facility's waste stream.[2][4]

The "Halogen Rule"

Because this molecule contains Fluorine and Chlorine, it must be segregated into the Halogenated Waste stream.

  • Why? Halogenated waste requires higher combustion temperatures and specific flue gas cleaning (scrubbing) to neutralize acidic gases (HCl, HF) formed during incineration.

  • Cost Implication: Mixing this with non-halogenated waste (e.g., pure acetone/ethanol) upgrades the entire container to "Halogenated," significantly increasing disposal costs.

Compatibility Check (Incompatibles)
  • Oxidizers: The aldehyde group is susceptible to oxidation. Do not mix with nitric acid, perchlorates, or peroxides.[3]

  • Strong Bases: The phenolic hydroxyl group is acidic. Mixing with concentrated NaOH or KOH will generate heat (exotherm) and form a salt.

Step-by-Step Disposal Protocol

Scenario A: Disposing of Pure Solid (Expired/Surplus)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from phenolic acidity or hydrolysis byproducts.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Chloro-6-fluoro-2-hydroxybenzaldehyde" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Transfer: Transfer the solid using a chemically resistant spatula. Minimize dust generation.[5][6][7]

  • Secondary Containment: Place the sealed container in a secondary bin/tray designated for solid hazardous waste.

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
  • Segregation: Ensure the collection carboy is designated "Halogenated Organic Waste."

  • pH Check: If the reaction mixture was basic or acidic, neutralize to pH 5–9 before adding to the central waste carboy to prevent unexpected reactions in the drum.

  • Solvent Compatibility: Ensure the carrier solvents (e.g., DCM, Chloroform, Ethyl Acetate) are compatible.

    • Note: If the compound is dissolved in a non-halogenated solvent (like Methanol), the presence of the solute (3-Chloro-6-fluoro-2-hydroxybenzaldehyde) mandates the entire solution be treated as halogenated waste.

  • Log Entry: Record the approximate mass of the fluorinated compound added to the carboy. This is vital for the disposal facility to manage HF load during incineration.

Technical Deep Dive: The Mechanism of Disposal

Why do we insist on these specific protocols? It is not just bureaucracy; it is chemistry.

The Fluorine Factor (HF Generation)

When 3-Chloro-6-fluoro-2-hydroxybenzaldehyde is incinerated, the carbon-fluorine bond breaks.

Hydrofluoric Acid (HF) is highly corrosive to incinerator linings (refractory brick) and hazardous to the environment.

  • Standard Incinerators: Often lack the "scrubbers" (alkaline spray towers) needed to capture HF.

  • Specialized Halogenated Incineration: These facilities use wet scrubbers (typically NaOH or Ca(OH)2 sprays) to convert HF into harmless salts (NaF or CaF2) before exhaust gases are released.

Aldehyde Autoxidation

Aldehydes can undergo autoxidation to form carboxylic acids, and in the presence of peroxides, can form unstable intermediates. By keeping this waste separate from strong oxidizers, we prevent the "runaway thermal event" risk in waste storage areas.

Visual Workflow: Disposal Decision Tree

DisposalWorkflowStartStart: Waste GenerationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPure CompoundLiquidPathLiquid SolutionStateCheck->LiquidPathDissolved/Reaction MixContainerSolUse Wide-MouthHDPE/Glass JarSolidPath->ContainerSolContainerLiqSegregate into'Halogenated Organic' CarboyLiquidPath->ContainerLiqLabelingLABEL: 3-Chloro-6-fluoro-2-hydroxybenzaldehydeTag: Toxic, IrritantContainerSol->LabelingContainerLiq->LabelingFinalTransfer to EHS forHigh-Temp Incineration (w/ Scrubber)Labeling->Final

Figure 1: Decision matrix for the safe disposal of halogenated phenolic aldehydes.

Emergency Procedures (Spills)

Minor Spill (< 5g / < 10mL):

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a glass jar.

    • Liquid: Absorb with vermiculite or a commercial "Organic Solvent" spill pad.

  • Cleaning: Wipe the area with a mild soap solution (alkaline detergent is effective for phenols) and water.

  • Disposal: Place all cleanup materials into the Halogenated Waste bin.

Major Spill (> 5g / > 100mL):

  • Evacuate: Clear the immediate area.

  • Ventilate: If safe, open fume hood sashes fully or increase ventilation.

  • Notify: Contact your facility's EHS / Emergency Response Team immediately.

References

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: 3-Chloro-2-hydroxybenzaldehyde (Analogous Structure). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Chloro-6-fluorobenzaldehyde (Structural Analog). National Library of Medicine. Retrieved from

  • University of Illinois DRS. (2023). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Halogenated Benzaldehyde Derivatives. Retrieved from

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